molecular formula C7H6FN3 B042564 4,5-Diamino-2-fluorobenzonitrile CAS No. 226701-59-3

4,5-Diamino-2-fluorobenzonitrile

Cat. No.: B042564
CAS No.: 226701-59-3
M. Wt: 151.14 g/mol
InChI Key: YSGFEOQZSGENDM-UHFFFAOYSA-N
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Description

4,5-Diamino-2-fluorobenzonitrile is a high-value, multifunctional aromatic building block extensively employed in advanced chemical synthesis and drug discovery pipelines. Its core structure, featuring an ortho-diamino motif adjacent to both an electron-withdrawing nitrile group and a fluorine atom, creates a highly reactive and versatile scaffold for constructing complex heterocyclic systems. This compound is particularly pivotal in the synthesis of benzimidazole and quinoxaline derivatives, where the fluorine atom can be leveraged to modulate electronic properties, lipophilicity, and metabolic stability of the resulting molecules. Researchers utilize this compound in the development of potential therapeutic agents, including kinase inhibitors, as the fluorine can participate in key dipole-dipole interactions within enzyme active sites. Beyond pharmaceuticals, it serves as a critical precursor in materials science for the creation of organic semiconductors, ligands for metal-organic frameworks (MOFs), and fluorescent dyes, where its diamino groups facilitate polymerization or complexation. Supplied with high purity and lot-specific analytical data, this reagent is engineered to provide consistent and reliable performance for sensitive research applications, empowering scientists to explore novel chemical space and accelerate innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diamino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFEOQZSGENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226701-59-3
Record name 4,5-diamino-2-fluorobenzonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Among these properties, thermodynamic stability is a critical determinant of a compound's viability, influencing its shelf-life, processing safety, and ultimately, its efficacy and safety profile. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 4,5-Diamino-2-fluorobenzonitrile, a key building block in the synthesis of various therapeutic agents. While specific experimental data for this compound is not publicly available, this document outlines the established experimental and computational methodologies that form the bedrock of such an investigation. By detailing the causality behind experimental choices and the logic of computational approaches, this guide serves as a robust protocol for researchers to generate reliable and reproducible stability data.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are rooted in the molecule's intrinsic chemical and physical properties. Thermodynamic stability, the measure of a system's energy state relative to its decomposition products, is a cornerstone of pharmaceutical development. An unstable compound can lead to a cascade of undesirable outcomes, including:

  • Degradation and Impurity Formation: Unstable molecules can decompose under storage or processing conditions, leading to a loss of potency and the formation of potentially toxic impurities.

  • Safety Hazards: Rapid, uncontrolled exothermic decomposition can result in thermal runaway events, posing significant safety risks during manufacturing and handling.

  • Reduced Shelf-Life: The rate of degradation directly impacts the expiration dating of a drug product, with unstable compounds leading to shorter, commercially unviable shelf-lives.

  • Inconsistent Bioavailability: Degradation can alter the physical form and chemical nature of an API, leading to unpredictable absorption and bioavailability.

The subject of this guide, this compound (CAS No. 226701-59-3), is an aromatic compound featuring two amine groups, a nitrile group, and a fluorine atom.[1][2] This combination of functional groups suggests several potential areas of instability that warrant careful investigation. The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the aromatic ring and the adjacent amino groups.[3] Conversely, the presence of fluorine can, in some cases, enhance metabolic and thermal stability.[4] Given these structural features, a systematic evaluation of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 226701-59-3[1][2]
Molecular Formula C₇H₆FN₃[1][2]
Molecular Weight 151.14 g/mol [1]
Purity ≥98%[1]
Storage Sealed in dry, 2-8°C[1]

Experimental Assessment of Thermal Stability: A Multi-technique Approach

A comprehensive understanding of a compound's thermal behavior necessitates the use of multiple, complementary analytical techniques. The following section details the core experimental methodologies for characterizing the thermal stability of this compound, grounded in established standards and best practices.

Differential Scanning Calorimetry (DSC): A First Look at Thermal Events

Expertise & Experience: Differential Scanning Calorimetry (DSC) is an indispensable frontline tool for thermal hazard screening.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.[7][8][9] For a novel compound like this compound, a DSC scan provides the initial, critical data on its melting point and the onset temperature of any exothermic decomposition.

Trustworthiness: The reliability of DSC data hinges on proper calibration and adherence to standardized methods, such as ASTM E537.[1][5][10] The choice of sample pan is also critical; for a substance that may decompose with the evolution of gas, high-pressure crucibles are often necessary to suppress volatilization and ensure that the decomposition endotherm is not masked.[5]

Authoritative Grounding: The United States Pharmacopeia (USP) Chapter <891> provides a standardized approach for the thermal analysis of pharmaceuticals using DSC, emphasizing its role in characterizing phase transitions and thermal stability.[7]

Experimental Protocol: DSC Analysis of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable sample pan (e.g., a hermetically sealed aluminum pan or a high-pressure stainless steel pan).

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate, typically 10°C/min, over a temperature range appropriate for the compound (e.g., from ambient to 400°C).

  • Data Analysis:

    • Identify the melting point as the peak of the endothermic event.

    • Determine the onset temperature of decomposition from the start of the first significant exothermic event.

    • Integrate the area under the decomposition exotherm to estimate the enthalpy of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_interpretation Data Interpretation Sample Weigh 1-5 mg of This compound Pan Seal in appropriate DSC pan Sample->Pan Encapsulate DSC Heat at a constant rate (e.g., 10°C/min) in an inert atmosphere Pan->DSC Load Thermogram Generate Heat Flow vs. Temperature Curve DSC->Thermogram Measure Melting Identify Melting Point (Endotherm) Thermogram->Melting Decomposition Determine Onset Temperature and Enthalpy of Decomposition (Exotherm) Thermogram->Decomposition

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Experience: Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature.[11][12] This technique is crucial for distinguishing between physical processes like sublimation and chemical events such as decomposition that involve the loss of gaseous products.[13][14] For this compound, TGA will reveal the temperature at which significant mass loss begins, the number of decomposition steps, and the mass of any non-volatile residue.

Trustworthiness: Adherence to standards like ASTM E1131 and E2550 ensures the accuracy and reproducibility of TGA data.[1][15] The choice of atmosphere (inert or oxidative) is a key experimental parameter that must be justified based on the intended application and potential degradation pathways of the compound.

Authoritative Grounding: TGA is widely used in the pharmaceutical industry for characterizing hydrates, determining decomposition temperatures, and studying the kinetics of solid-state reactions.[16]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a selected gas (e.g., nitrogen or air) at a controlled flow rate.

    • Heat the sample at a constant rate (e.g., 10°C/min) through the temperature range of interest.

  • Data Analysis:

    • Generate a plot of mass vs. temperature.

    • Determine the onset temperature of mass loss.

    • Quantify the percentage of mass lost at each decomposition step.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

Expertise & Experience: Accelerating Rate Calorimetry (ARC) is the gold standard for assessing thermal hazards under adiabatic conditions, which mimic a large-scale thermal runaway scenario.[3][17][18] The ARC provides time-temperature-pressure data for exothermic reactions, allowing for the determination of critical safety parameters such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[1][17]

Trustworthiness: The "heat-wait-search" mode of an ARC is highly sensitive and can detect very low rates of self-heating that might be missed by other techniques.[17] Following standardized procedures like ASTM E1981 is essential for obtaining reliable and scalable data.[4]

Authoritative Grounding: ARC is a cornerstone of process safety management in the chemical and pharmaceutical industries, providing essential data for the design of safe operating procedures and emergency relief systems.[3][17]

Experimental Protocol: ARC Analysis of this compound

  • Sample Preparation: Load a known mass of this compound into a robust, spherical sample bomb (e.g., titanium or stainless steel).

  • Experimental Setup: Place the sealed bomb inside the ARC's adiabatic chamber.

  • Heat-Wait-Search (HWS) Mode:

    • The instrument heats the sample in small temperature steps (e.g., 5°C).

    • After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

  • Exotherm Detection and Adiabatic Following:

    • Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

    • The instrument records the temperature and pressure of the sample as the decomposition reaction accelerates.

  • Data Analysis:

    • Plot temperature and pressure as a function of time.

    • Determine the onset temperature of the self-accelerating decomposition.

    • Calculate the adiabatic temperature rise (ΔTad), the rate of temperature and pressure rise, and the Time to Maximum Rate (TMR).

ARC_Workflow Start Start ARC Experiment Heat Heat Sample by ΔT Start->Heat Wait Wait for Thermal Equilibrium Heat->Wait Search Search for Self-Heating (dT/dt > threshold?) Wait->Search Exotherm Exotherm Detected Search->Exotherm Exotherm->Heat No Adiabatic Switch to Adiabatic Mode Exotherm->Adiabatic Yes Record Record T, P vs. Time Adiabatic->Record End End of Experiment Record->End

Caption: ARC "Heat-Wait-Search" workflow.

Table 2: Key Thermal Stability Parameters to be Determined Experimentally

ParameterTechniqueDescription
Melting Point (Tm) DSCTemperature at which the solid-liquid phase transition occurs.
Decomposition Onset (Td) DSC, TGA, ARCTemperature at which decomposition begins.
Enthalpy of Decomposition (ΔHd) DSCHeat released during decomposition.
Mass Loss (%) TGAPercentage of mass lost during decomposition.
Adiabatic Temperature Rise (ΔTad) ARCThe maximum temperature increase under adiabatic conditions.
Time to Maximum Rate (TMR) ARCTime from a given temperature to the maximum rate of decomposition.
Self-Accelerating Decomposition Temp. (SADT) ARCLowest temperature at which self-accelerating decomposition can occur.

Computational Prediction of Thermodynamic Stability

Expertise & Experience: In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic stability.[7] Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide insights into the electronic structure and energetics of molecules.[7] By calculating Bond Dissociation Energies (BDEs), we can identify the weakest bonds in a molecule and thus predict the most likely initial steps of thermal decomposition.

Trustworthiness: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. It is crucial to select methods that have been benchmarked against experimental data for similar classes of compounds. For aromatic amines and benzonitriles, functionals like B3LYP, M06-2X, and ωB97X-D have shown good performance in predicting BDEs.[1][16][17]

Authoritative Grounding: Numerous studies have demonstrated the utility of DFT in calculating the BDEs of N-H bonds in substituted anilines and C-C bonds in benzonitriles, showing good correlation with experimental values and providing insights into the effects of substituents on bond strengths.[1][3][17]

Computational Protocol: DFT-Based Stability Assessment

  • Model Building: Construct the 3D structure of this compound using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

  • Radical Generation: Systematically generate radical species by homolytically cleaving each of the key bonds in the molecule (e.g., C-NH2, N-H, C-CN, C-F).

  • Radical Optimization: Perform geometry optimizations and frequency calculations for each of the generated radical species and the single-atom radicals (e.g., H•).

  • BDE Calculation: Calculate the BDE for each bond using the following equation: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule) where E is the total electronic energy plus the zero-point vibrational energy (ZPVE) of each species.

  • Analysis: Identify the bond with the lowest BDE as the most probable site for the initiation of thermal decomposition.

DFT_Workflow Start Build 3D Structure of This compound Opt Geometry Optimization & Frequency Calculation (Parent Molecule) Start->Opt Radicals Generate Radical Species (Bond Cleavage) Opt->Radicals Opt_Rad Optimize Radical Geometries Radicals->Opt_Rad BDE Calculate Bond Dissociation Energies (BDEs) Opt_Rad->BDE Analysis Identify Weakest Bond (Lowest BDE) BDE->Analysis End Predict Initial Decomposition Step Analysis->End

Caption: Workflow for DFT-based BDE calculation.

Table 3: Predicted Bond Dissociation Energies (Hypothetical Data)

BondPredicted BDE (kcal/mol)Implication
C4-NH2Value to be calculatedPotential for deamination
N-H (in NH2)Value to be calculatedPotential for hydrogen atom abstraction
C2-FValue to be calculatedStrength of the C-F bond
C1-CNValue to be calculatedStability of the nitrile group
Aromatic C-HValue to be calculatedStability of the aromatic ring

Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of this compound is a critical parameter that underpins its safe and effective use in pharmaceutical synthesis. This guide has outlined a comprehensive, multi-faceted approach to its evaluation, combining the strengths of established experimental techniques and modern computational methods. While no specific stability data for this compound is currently in the public domain, the protocols detailed herein provide a clear and authoritative roadmap for any researcher or drug development professional tasked with this essential characterization.

By systematically applying DSC, TGA, and ARC, one can build a robust experimental profile of the compound's thermal behavior, from initial thermal events to worst-case decomposition scenarios. Complementing this with DFT calculations allows for a deeper, mechanistic understanding of the inherent bond stabilities and the likely pathways of degradation. This integrated approach not only ensures regulatory compliance but also embodies the principles of quality by design, enabling the development of safer, more robust, and ultimately more effective pharmaceutical products.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved from [Link]

  • ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537-24). Retrieved from [Link]

  • ChemWhat. (n.d.). Benzonitrile, 4,5-diamino-2-fluoro- (9CI) CAS#: 226701-59-3. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2023, November 5). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (E2550-21). Retrieved from [Link]

  • ASTM International. (2020, February 1). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537-12(2020)). Retrieved from [Link]

  • APL. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Lab Manager. (2024, May 1). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]

  • Fauske & Associates, LLC. (n.d.). Thermal Stability Testing. Retrieved from [Link]

  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Thomas, R. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

  • Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry, 22(1), 1-15. [Link]

  • Le, T. B. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry, 55(6), 679-690. [Link]

  • Zeal. (2024, April 30). Thermal Hazards Testing: Understanding the Basics. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Thermogravimetric Analysis. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Qiu, L. (2023). Thermo-Analytical Methods of Analysis and their Applications. Journal of Pharmaceutical Analysis, 13(5), 1-2. [Link]

  • TA Instruments. (n.d.). Decomposition Kinetics Using TGA. Retrieved from [Link]

  • Materials Characterization Services. (2023, December 29). TGA - Thermogravimetric Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

  • Fauske, H. K. (2022, June 8). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. PMC. [Link]

Sources

Technical Guide: pKa Characterization of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Diamino-2-fluorobenzonitrile (CAS: 226701-59-3) is a critical intermediate in the synthesis of fused heterocyclic APIs, including potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

Accurate determination of its pKa values is challenging due to the molecule's extremely low basicity, driven by the synergistic electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents. Standard potentiometric methods are often insufficient for this analyte.[1]

This guide provides a theoretical prediction model grounded in Structure-Activity Relationships (SAR) and details a robust UV-Vis Spectrophotometric Titration protocol —the gold standard for quantifying weak bases (pKa < 2.0).

Part 1: Structural Analysis & Theoretical pKa Prediction[1]

Before experimental validation, a theoretical framework is required to estimate the protonation sequence.[1] The molecule contains two amino groups (N4 and N5), but they are not equivalent.[1]

Electronic Environment Analysis
  • Nitrile Group (C1): Acts as a strong Electron Withdrawing Group (EWG) via Induction (-I) and Resonance (-M). It severely deactivates positions ortho and para to it.[1]

  • Fluorine Atom (C2): Acts as a strong EWG via Induction (-I) but a weak Electron Donor via Resonance (+M).[1] Its inductive effect dominates, deactivating the ring overall.[1]

  • Amino Groups (C4 & C5): Electron Donating Groups (+M).[1]

Protonation Sequence (Regioselectivity)

The first protonation will occur at the nitrogen with the highest electron density (most basic).

  • N4 (Amino at C4): Located para to the Nitrile.[1] The lone pair is heavily delocalized into the nitrile group via resonance (quinoid-like contribution). This makes N4 extremely non-basic.[1]

  • N5 (Amino at C5): Located meta to the Nitrile.[1] Resonance delocalization into the nitrile is not possible; only the inductive effect (-I) operates here. Although it is para to the Fluorine, the fluorine's +M effect (donation) slightly counteracts the -I effect.

Predicted Values based on Hammett & Proxy Data

Using 3,4-diaminobenzonitrile (pKa ≈ 2.[1]35) and 4-amino-2-fluorobenzonitrile (pKa ≈ 0.[1]62) as proxies:

Ionization StepSiteElectronic LogicPredicted pKa Range
pKa₁ N5 Meta-CN withdrawal + Para-F donation/withdrawal.1.6 – 2.1
pKa₂ N4 Para-CN resonance withdrawal + Electrostatic repulsion from N5-H⁺.< 0 (Superacidic region)

Part 2: Experimental Protocol (UV-Vis Spectrophotometry)

Standard potentiometric titration (pH electrode) is unreliable for pKa values < 2.0 due to the "leveling effect" of water and high ionic strength errors. UV-Vis spectrophotometry is the required methodology, leveraging the change in chromophore absorption upon protonation.

Reagents & Buffer Preparation[1][2][3][4]
  • Stock Solvent: Methanol or DMSO (HPLC Grade).[1]

  • Analyte Stock: 10 mM solution of this compound.

  • Buffer System (pH 1.0 – 3.5): Glycine/HCl or Phosphate/Citrate buffers with constant ionic strength (I = 0.1 M KCl).[1]

  • Strong Acid Solutions (pH < 1.0): Standardized HCl solutions (0.1 M to 5.0 M) are required to determine pKa₂ or if pKa₁ is lower than predicted.[1]

Workflow Diagram

UV_Vis_Workflow start Start: Stock Preparation (10mM in DMSO) buffer_prep Prepare Buffer Series (pH 0.5 to 4.0 in 0.25 steps) start->buffer_prep blanking Baseline Correction (Blank with Buffer only) buffer_prep->blanking spiking Spike Analyte (Final Conc: ~50 µM) blanking->spiking scan Spectral Scan (200nm - 400nm) spiking->scan isosbestic Identify Isosbestic Points & Lambda Max shift scan->isosbestic decision Is shift complete? isosbestic->decision extend_range Extend to Hammett Acidity (H0) Use 1M - 10M HCl decision->extend_range No (pKa < 1) calc Data Analysis (Henderson-Hasselbalch) decision->calc Yes extend_range->calc

Figure 1: Step-by-step workflow for spectrophotometric pKa determination of weak bases.

Detailed Procedure
  • Wavelength Selection:

    • Prepare two samples: one in 0.1 M NaOH (fully deprotonated) and one in 1.0 M HCl (protonated).

    • Scan both from 200–400 nm.[1]

    • Identify the wavelength of maximum difference (

      
      ).[1] The aniline absorption band (typically 280–320 nm) will hypsochromically shift (blue shift) upon protonation as the lone pair is locked up.
      
  • Titration:

    • Prepare 10-12 cuvettes with buffers ranging from pH 0.5 to 4.0.[1]

    • Add identical aliquots of the analyte stock to each (maintaining <1% organic solvent to avoid co-solvent effects).[1]

    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1]
    • Record the precise pH of each solution using a calibrated micro-electrode.[1]

Part 3: Data Analysis & Calculation

For a basic ionization


, the modified Henderson-Hasselbalch equation for spectrophotometry is:


Where:

  • 
    : Absorbance at specific pH.[1]
    
  • 
    : Absorbance of the fully deprotonated form (high pH plateau).[1]
    
  • 
    : Absorbance of the fully protonated form (low pH plateau).[1]
    

Plotting: Plot


 vs. pH.
  • The x-intercept is the pKa.[1][2][3]

  • The slope should be near 1.[1][2]0. Deviations indicate aggregation or activity coefficient issues.[1]

Handling Super-Acidic Conditions (pKa < 1)

If the absorbance does not plateau even at pH 1.0, the pKa is likely < 1.0 (relevant for pKa₂). You must switch from pH to the Hammett Acidity Function (


) .[1]
  • Use Sulfuric acid or Perchloric acid solutions of known

    
    .[1]
    
  • Plot

    
     against 
    
    
    
    .[1]

Part 4: Implications for Drug Development[1][6]

Solubility Modeling

With a pKa₁ ≈ 1.8, this molecule is neutral at physiological pH (7.4) .[1]

  • Permeability: High passive permeability is expected in the intestine.[1]

  • Solubility: Aqueous solubility will be extremely low unless the pH is dropped below 1.5.[1]

Salt Selection

Standard salts (Hydrochloride, Tartrate) may be unstable because the conjugate acid is strong.[1]

  • Recommendation: If a solid salt form is required for isolation, utilize Sulfonic acids (Methanesulfonic acid, p-Toluenesulfonic acid) to drive protonation fully, as these have pKa values < -1.[1]

Synthetic Stability

The low basicity of the amino groups implies they are poor nucleophiles.

  • Implication: Cyclization reactions (e.g., forming benzimidazoles) will require high temperatures or strong acid catalysis to activate the nitrile/carbonyl partners.[1]

References

  • Methodology: Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1]

  • Proxy Data (3,4-Diaminobenzonitrile): ChemBK. (2024).[1] 3,4-Diaminobenzonitrile Physical Properties and pKa.

  • Proxy Data (4-Amino-2-fluorobenzonitrile): EPA CompTox Chemicals Dashboard. (2023).[1] 4-Amino-2-fluorobenzonitrile Details.

  • Hammett Equation: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]

  • Spectrophotometric Review: Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[1]

Sources

Navigating the Hazards of 4,5-Diamino-2-fluorobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth examination of the safety and handling protocols for 4,5-Diamino-2-fluorobenzonitrile (CAS No. 226701-59-3), a critical intermediate in pharmaceutical and materials science research. As drug development professionals and scientists, a profound understanding of a compound's hazard profile is not merely a regulatory formality but the bedrock of safe and effective research. This document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized, field-proven perspective on risk mitigation, grounded in authoritative data.

The Compound Profile: Understanding the Inherent Risks

This compound is a substituted benzonitrile containing two amine functional groups and a fluorine atom. This specific arrangement of functional groups dictates its reactivity and, consequently, its toxicological profile. While detailed toxicological studies for this specific molecule are not broadly published, data from suppliers and analysis of structurally similar aminobenzonitriles allow for a robust hazard assessment.[1][2]

The primary concern with this compound is its high acute toxicity, particularly via inhalation. The GHS classification indicates it is potentially fatal if inhaled, demanding the most stringent engineering controls to prevent any respiratory exposure.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 226701-59-3[1][2]
Molecular Formula C₇H₆FN₃[1][2]
Molecular Weight 151.14 g/mol [1][2]
Appearance Solid (form may vary)Assumed from analogs
Storage Temperature 2-8°C, Sealed in dry conditions[1]

GHS Hazard Identification and Classification: A Core Analysis

The Globally Harmonized System (GHS) provides the definitive framework for understanding the hazards of this compound. The classification underscores its status as a highly hazardous material.[1]

Table 2: GHS Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 3💀DangerH301 : Toxic if swallowed
Acute Toxicity, DermalCategory 4💀DangerH312 : Harmful in contact with skin
Acute Toxicity, InhalationCategory 1💀DangerH330 : Fatal if inhaled
Hazardous to the Aquatic Environment, ChronicCategory 1môi trườngWarningH410 : Very toxic to aquatic life with long lasting effects

Source: ChemScene.[1]

Expert Insight: The H330 classification ("Fatal if inhaled") is the most critical hazard associated with this compound. Unlike materials that are merely "harmful" or "toxic" upon inhalation, this classification implies that a short exposure to even a low concentration could be lethal. This dictates that handling procedures must be designed with a zero-exposure philosophy. The diamino substitution pattern on the benzonitrile core likely contributes to this toxicity profile, a common feature among aromatic amines and nitriles used in synthesis.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System

Given the severe inhalation hazard, a multi-layered approach to exposure control is mandatory. This system ensures that the failure of one control measure does not result in a catastrophic exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a closed system.

  • Primary Enclosure: All weighing and transfers of solid this compound must be conducted in a certified chemical fume hood or a glovebox. For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), a glovebox is the preferred environment.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures at least 10-12 air changes per hour. The fume hood itself should have a verified face velocity of 80-120 feet per minute.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for engineering controls but is essential for protecting against residual risks and in case of emergencies.

  • Respiratory Protection: When handling the solid outside of a glovebox (e.g., in a fume hood), a full-face respirator with combination (P100/organic vapor) cartridges is required.[3] This is a necessary precaution due to the H330 classification. Standard dust masks are entirely insufficient.

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-glove and to check the manufacturer's breakthrough time data for benzonitriles. Dispose of the outer glove immediately upon any suspected contact.[4]

  • Eye Protection: Tightly fitting chemical safety goggles are mandatory. A face shield, worn over the goggles, is also required to protect against splashes.

  • Skin and Body Protection: A lab coat is standard, but for handling this compound, a chemically resistant apron or a disposable Tyvek suit is recommended. Ensure clothing is long-sleeved and closed at the wrist.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to minimize the generation of dust and prevent contamination of the lab environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood or glovebox is operational and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and functional.[5][6]

  • Donning PPE: Don all required PPE as described in Section 3.2 before entering the handling area.

  • Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the primary engineering control. Use tools (spatulas, etc.) dedicated to this compound to prevent cross-contamination.

  • In-Reaction Use: Add the compound to reaction vessels slowly and carefully to avoid creating dust. If possible, use a solid addition funnel.

  • Post-Handling Decontamination: After handling, carefully wipe down all surfaces inside the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking extreme care not to touch the outside of contaminated items. Wash hands and forearms thoroughly after work is complete.[4]

Storage Requirements
  • Container: Keep the container tightly closed and clearly labeled with all GHS hazard pictograms and statements.[4][5]

  • Location: Store in a locked, dedicated cabinet for highly toxic materials.[4][6] The storage area must be cool, dry, and well-ventilated.[5]

  • Temperature: Store at the recommended 2-8°C to maintain chemical integrity.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8]

Emergency Procedures: Planning for Failure

A robust safety plan includes clear, actionable steps for worst-case scenarios.

Accidental Release Measures
  • Evacuation: Immediately evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated, but do not attempt to clean a spill without appropriate respiratory protection.

  • Cleanup: For a small spill, and only if trained and equipped with full PPE (including a full-face respirator), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[6] Do not use water, as this may spread contamination.

First-Aid Measures

The immediate response to an exposure is critical. Always show the Safety Data Sheet to the attending medical professional.[5][6]

  • Inhalation: This is a medical emergency. Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[5] Call emergency medical services immediately.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[4] Call a poison control center or emergency medical services immediately.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential before any new procedure involving this compound is undertaken. The following workflow illustrates the logical steps from hazard identification to procedural implementation.

RiskAssessmentWorkflow cluster_assessment Phase 1: Hazard & Risk Assessment cluster_control Phase 2: Control Implementation cluster_operation Phase 3: Operation & Review A Identify Hazards (H301, H312, H330, H410) B Analyze Experimental Procedure (Weighing, Transfer, Reaction) A->B C Evaluate Exposure Potential (Dust, Aerosol, Spills) B->C D Assess Risk Level (High Inhalation Risk) C->D E Select Engineering Controls (Fume Hood / Glovebox) D->E F Define PPE Requirements (Full-Face Respirator, Double Gloves) E->F G Develop Safe Work Protocol (SOP) (Handling, Decontamination, Waste) F->G H Establish Emergency Plan (Spill, First Aid) G->H I Train Personnel on SOP & Emergency Plan H->I J Execute Experiment Following Protocol I->J K Review & Update Protocol Annually or After Incidents J->K K->A Re-evaluate

Caption: Workflow for risk assessment and control of this compound.

Conclusion: A Culture of Safety

This compound is a valuable research chemical, but its significant hazards, particularly its fatal-if-inhaled classification, demand the highest level of respect and caution. By understanding the causality behind its hazard profile and implementing a multi-layered, self-validating system of controls, researchers can mitigate these risks effectively. This guide serves as a technical resource to empower scientists to work safely, ensuring that the pursuit of innovation does not come at the cost of personal health or environmental safety.

References

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Introduction: The Strategic Convergence of Fluorine and the Diaminobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fluorinated Diaminobenzonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic design of small molecules is paramount to achieving desired biological activity and material properties. Two powerful and recurring motifs in this endeavor are the incorporation of fluorine atoms and the utilization of the diaminobenzonitrile scaffold. This guide explores the synergy between these two components, providing an in-depth analysis of the synthesis, properties, and applications of fluorinated diaminobenzonitrile derivatives.

The element fluorine, despite its simple structure, is a powerhouse in molecular design. Its high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å) allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of a molecule.[1] The judicious placement of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate the pKa of nearby functional groups to improve membrane permeability, and increase binding affinity to protein targets through unique non-covalent interactions.[2][3][4][5] Today, it is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact on drug discovery.[6]

Concurrently, the diaminobenzonitrile framework serves as a versatile building block.[7] The aromatic ring provides a rigid scaffold, while the amino groups offer points for further functionalization and can act as hydrogen bond donors. The nitrile (cyano) group is particularly noteworthy; its strong electron-withdrawing nature influences the molecule's electronic profile and, critically, it can function as an electrophilic "warhead" for forming covalent bonds with biological targets—a strategy of growing importance in developing highly potent and selective inhibitors.[8][9]

The combination of these two entities—the strategic fluorination of a diaminobenzonitrile core—creates a class of compounds with tunable physicochemical properties and diverse functional potential, from targeted covalent inhibitors in oncology to advanced fluorescent probes in materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to harness the potential of these remarkable derivatives.

Part 1: Synthesis and Methodologies

The construction of fluorinated diaminobenzonitrile derivatives primarily relies on the principles of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine atoms on an aromatic ring activates it towards attack by nucleophiles, making this a robust and predictable method for synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common approach begins with a polyfluorinated benzonitrile precursor. The electron-withdrawing nature of both the nitrile group and the multiple fluorine atoms makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

Causality Behind the Method: The SNAr mechanism is favored here because the fluorine atoms serve two roles:

  • Activation: They inductively withdraw electron density from the ring, facilitating the initial attack by a nucleophile (such as an amine or ammonia) to form a stabilized Meisenheimer complex.

  • Leaving Group: Fluoride is a reasonably good leaving group in this context, allowing for the re-aromatization of the ring to yield the substituted product.

A general workflow for this synthetic approach is outlined below.

Caption: General workflow for synthesizing fluorinated diaminobenzonitrile derivatives via SNAr.

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzonitrile

This protocol provides a step-by-step methodology for the synthesis of a foundational fluorinated aminobenzonitrile derivative from 2,6-difluorobenzonitrile, as can be adapted from established procedures.[10]

Materials:

  • 2,6-Difluorobenzonitrile

  • Ammonia (aqueous solution, e.g., 25% w/w, or liquid ammonia)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • High-pressure reaction vessel (if using elevated temperatures)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if applicable)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2,6-difluorobenzonitrile (1.0 eq), tetrahydrofuran (THF, ~1.5 mL per mmol of starting material), and an excess of aqueous ammonia solution (e.g., 5-10 eq).

    • Scientist's Note: The use of a sealed vessel is crucial when heating ammonia to prevent its evaporation and ensure the reaction proceeds. THF is chosen as the solvent for its ability to dissolve the starting material and its miscibility with aqueous ammonia.

  • Reaction Execution: Seal the vessel and stir the mixture at 100°C for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Extraction: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Self-Validation Check: The organic layers should contain the desired product, which is less polar than the starting material and inorganic byproducts.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product to confirm its identity and purity.

    • ¹H NMR: Expect signals corresponding to the amino protons and the aromatic protons.

    • ¹⁹F NMR: A key technique. Expect a signal corresponding to the fluorine atom on the aromatic ring.

    • IR Spectroscopy: Look for characteristic stretches for the amino (N-H, ~3300-3500 cm⁻¹) and nitrile (C≡N, ~2220-2240 cm⁻¹) groups.[11]

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Part 2: Physicochemical Properties and Characterization

Fluorination dramatically alters the key physicochemical properties of the diaminobenzonitrile core. Understanding these changes is essential for designing molecules with optimal drug-like properties or material functions.

Impact of Fluorination on Molecular Properties

The introduction of fluorine imparts predictable, yet context-dependent, changes to a molecule's profile. These effects are crucial for tuning a compound for a specific application.

PropertyEffect of FluorinationRationale and SignificanceSupporting Sources
Acidity/Basicity (pKa) Decreases the basicity (lowers the pKa) of nearby amino groups.The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. This can improve bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH.[3][12][13]
Lipophilicity (LogP) Generally increases lipophilicity.Although the C-F bond is polar, the low polarizability of fluorine can reduce intermolecular interactions with water, leading to an overall increase in LogP. This enhancement can improve membrane permeability and cell penetration.[6][14][15]
Metabolic Stability Significantly increases metabolic stability.The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a C-H bond at a metabolically labile position with a C-F bond effectively blocks enzymatic oxidation (e.g., by cytochrome P450 enzymes), prolonging the drug's half-life in the body.[1][2][6]
Binding Affinity Can increase binding affinity to target proteins.Fluorine can participate in favorable orthogonal multipolar interactions with electron-poor groups (like carbonyls) in a protein's active site. It can also stabilize a specific bioactive conformation of the molecule.[1][5][16]
Spectroscopic Characterization

The unique spectroscopic signatures of fluorinated compounds are vital for their unambiguous identification.

TechniqueKey Observables for Fluorinated Diaminobenzonitriles
¹⁹F NMR Spectroscopy This is the most definitive technique. Aromatic fluorine atoms typically appear in a distinct region of the spectrum. The chemical shift and coupling constants provide precise information about the electronic environment and proximity to other nuclei.
¹H and ¹³C NMR Spectroscopy The presence of fluorine induces characteristic splitting patterns (H-F and C-F coupling) in the signals of nearby protons and carbons, confirming the position of fluorination.
Infrared (IR) Spectroscopy The C≡N stretch of the nitrile group is a sharp, intense band typically found around 2220-2240 cm⁻¹. The C-F bond has a strong absorbance in the fingerprint region (1000-1400 cm⁻¹). The N-H stretches of the amino groups appear as bands in the 3300-3500 cm⁻¹ region.

Part 3: Applications in Drug Discovery and Materials Science

The unique properties of fluorinated diaminobenzonitriles make them valuable scaffolds for a range of applications, most notably as covalent inhibitors and fluorescent probes.

Application 1: Covalent Inhibitors in Medicinal Chemistry

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[17] The nitrile group in the diaminobenzonitrile scaffold can act as a reversible or irreversible electrophilic warhead, reacting with nucleophilic amino acid residues (such as cysteine or serine) in a protein's active site.[8][9]

Mechanism of Action:

The electrophilic carbon atom of the nitrile is attacked by a nucleophilic residue (e.g., the thiol of a cysteine). Fluorination of the aromatic ring enhances this reactivity by further withdrawing electron density, making the nitrile carbon more electrophilic.

Caption: Mechanism of covalent inhibition by a nitrile-containing compound with a cysteine residue.

This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and kinases, which are critical targets in oncology and virology.[8][18]

Application 2: Fluorescent Probes and Materials

Diaminobenzonitrile derivatives are known to form the basis of novel fluorescent materials.[7] Their inherent donor-acceptor structure (amino groups as donors, nitrile as an acceptor) gives rise to interesting photophysical properties, including fluorescence that can be modulated by the local environment.

Design Principles:

The fluorescence of these molecules can be engineered to respond to specific stimuli, such as the presence of metal ions or changes in pH.[7] The amino groups can act as chelating sites for metal ions. Upon binding, processes like photoinduced electron transfer (PET) can be inhibited, leading to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF).[7]

Fluorination plays a key role in tuning these properties:

  • Emission Wavelength: By altering the electron-donating/withdrawing strength through fluorination, the energy gap between the ground and excited states can be modified, shifting the fluorescence emission wavelength.

  • Quantum Yield: Fluorination can influence the rates of non-radiative decay pathways, potentially increasing the fluorescence quantum yield.

  • Photostability: The high strength of the C-F bond can improve the photostability of the fluorophore, making it more robust for imaging applications.

Caption: Relationship between fluorination and the fluorescent properties of diaminobenzonitrile derivatives.

These fluorinated probes have potential applications in live-cell imaging to monitor intracellular ion concentrations and in developing advanced diagnostic tools.[7]

Conclusion and Future Outlook

Fluorinated diaminobenzonitrile derivatives represent a class of molecules with immense potential, born from the strategic fusion of fluorine's unique chemical properties with a versatile and reactive scaffold. The synthetic accessibility via robust SNAr reactions allows for the systematic exploration of structure-activity and structure-property relationships. In medicinal chemistry, the ability to tune pKa, enhance metabolic stability, and incorporate a covalent warhead makes these compounds highly attractive for developing next-generation targeted therapies. In materials science, their tunable photophysical properties position them as promising candidates for sophisticated fluorescent sensors and imaging agents.

Future research will likely focus on expanding the synthetic toolbox to allow for more complex and diverse substitution patterns, exploring their application against a wider range of biological targets, and developing "smart" materials that respond to multiple stimuli. As our understanding of the subtle interplay between fluorination and molecular function continues to grow, so too will the impact of these powerful chemical entities on science and medicine.

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A Comprehensive Technical Guide to the Physicochemical Characterization of 4,5-Diamino-2-fluorobenzonitrile: Determining Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2-fluorobenzonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science, where its diamino substitution pattern offers versatile reactivity for scaffold development. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, formulation, and quality control. This guide addresses the current landscape of available data for this compound, provides detailed experimental protocols for the precise determination of its melting and boiling points, and introduces computational methodologies as a predictive tool in the absence of empirical data. A robust framework for ensuring data integrity and laboratory safety is also presented, tailored to the specific considerations for aminobenzonitrile derivatives.

Introduction: The Challenge of Characterizing a Novel Compound

This guide serves as a proactive manual for researchers, providing both the theoretical grounding and practical methodologies required to determine these key physical constants with high fidelity.

Physicochemical Landscape: Insights from Structural Analogs

While direct data for this compound is scarce, an analysis of structurally related aminofluorobenzonitriles provides a valuable comparative context. These analogs can help establish expected ranges and anticipate potential challenges, such as thermal decomposition.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Boiling Point (°C)
This compound 226701-59-3 C₇H₆FN₃ 151.14 Not Available Not Available
4-Amino-2-fluorobenzonitrile53312-80-4C₇H₅FN₂136.13Not specified as solid288.2[1]
5-Amino-2-fluorobenzonitrile53312-81-5C₇H₅FN₂136.1392-96[2]Not Available
2-Amino-4-fluorobenzonitrile80517-22-2C₇H₅FN₂136.13111-111.5[3]Not Available
4-Fluorobenzonitrile1194-02-1C₇H₄FN121.1132-34[4]188 (at 750 mmHg)[4]
2-Fluorobenzonitrile394-47-8C₇H₄FN121.11-13.790 (at 21 mmHg)[5]

Data compiled from various sources. Note that boiling points are often reported at reduced pressure.

The presence of two amino groups in the target molecule, capable of strong hydrogen bonding, suggests that its melting point will likely be significantly higher than its mono-amino and non-amino analogs. Similarly, a higher boiling point compared to these analogs can be anticipated.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden this range.[6]

Capillary Method: A Foundational Technique

The capillary method is the most common and accessible technique for melting point determination.[7]

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.[3]

  • Packing: To tightly pack the sample at the sealed end, drop the capillary tube (sealed-end down) through a long, narrow glass tube onto a hard surface.[3][8]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to find a rough range.[8]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C per minute).[7]

  • Observation and Recording:

    • Record the temperature (T_onset) at which the first droplet of liquid appears.[3]

    • Record the temperature (T_clear) at which the last solid particle melts.

    • The melting range is reported as T_onset – T_clear.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry & Powder Sample Prep2 Load Capillary Tube (2-3 mm height) Prep1->Prep2 Prep3 Pack Sample Tightly Prep2->Prep3 Meas1 Place in Apparatus Prep3->Meas1 Meas2 Set Start Temp (~20°C below expected MP) Meas1->Meas2 Meas3 Heat Slowly (1-2 °C/min) Meas2->Meas3 Meas4 Observe & Record T_onset (First Droplet) Meas3->Meas4 Meas5 Observe & Record T_clear (Fully Melted) Meas4->Meas5

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] For small sample quantities, micro-boiling point determination is the preferred method.

Thiele Tube Method

This classic and effective method requires minimal material (less than 1 mL).[10]

  • Sample Preparation: Place a small amount (0.5-1 mL) of liquid this compound into a small test tube (fusion tube).

  • Capillary Inversion: Place a standard melting point capillary tube into the fusion tube with its open end facing down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat is applied to the side arm.[6][10]

  • Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip.

  • Cooling and Recording: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[10]

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.

Boiling_Point_Workflow A Add Sample to Fusion Tube B Invert Capillary Tube in Sample A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently D->E F Observe Rapid Bubble Stream E->F G Remove Heat F->G H Record Temp when Liquid Enters Capillary G->H

Caption: Micro-Boiling Point Determination using a Thiele Tube.

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods provide a powerful alternative for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict melting and boiling points based on molecular structure.[11][12][13]

Predictive Modeling Workflow

Modern approaches often leverage neural networks or other machine learning models trained on large datasets of known compounds.[12][14]

  • Molecular Representation: The 2D or 3D structure of this compound is converted into a machine-readable format, such as a SMILES string or a molecular graph.

  • Descriptor Calculation: A set of numerical descriptors is calculated from the structure. These can range from simple counts of atoms and bonds to complex topological and quantum-chemical parameters.

  • Model Application: The descriptors are fed into a pre-trained predictive model. Numerous platforms, both commercial and open-source, are available for this purpose.

  • Result Evaluation: The predicted melting and boiling points are obtained. It is crucial to consider the model's reported accuracy and its applicability domain (the types of molecules it was trained on) to assess the confidence of the prediction.

Computational_Workflow Input Molecular Structure (this compound) Step1 Generate Descriptors (Topological, Electronic, etc.) Input->Step1 Step2 Apply Pre-trained QSPR/ML Model Step1->Step2 Output Predicted Melting & Boiling Points Step2->Output

Caption: Generalized Workflow for Computational Property Prediction.

Safety, Handling, and Storage

Working with aminobenzonitrile derivatives requires stringent safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-aminobenzonitrile should be used to inform handling procedures.

Hazard Identification (Based on Analogs)
  • Toxicity: Aminobenzonitriles are often classified as toxic if swallowed, in contact with skin, or if inhaled.[15]

  • Irritation: Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]

Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[16][17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[16][18]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[17]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[16]

  • Hygiene: Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Keep away from incompatible materials.

  • The compound should be stored sealed in dry conditions, with a recommended temperature of 2-8°C.[19]

Conclusion: An Integrated Approach to Characterization

The determination of the melting and boiling points of this compound exemplifies a common scenario in chemical research where foundational data is not yet established. This guide provides a dual-track solution for drug development professionals and scientists. The first track details rigorous, validated experimental protocols for the empirical determination of these properties, emphasizing accuracy and safety. The second introduces computational prediction as a valuable, resource-efficient tool for initial estimation. By integrating these experimental and computational approaches, researchers can confidently characterize novel compounds, ensuring data integrity and accelerating the development pipeline.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Journal of Computer-aided Chemistry. Retrieved February 20, 2026, from [Link]

  • Micheli, A., et al. (2006). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 20, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 20, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 20, 2026, from [Link]

  • University of Arizona. (2013, April 15). Experiment 1 - Melting Points. Retrieved February 20, 2026, from [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 20, 2026, from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved February 20, 2026, from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved February 20, 2026, from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 20, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 26). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Cyano-6-Fluorobenzimidazoles via Oxidative Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzimidazole pharmacophore is a "privileged scaffold" in medicinal chemistry, ubiquitous in antivirals (e.g., HCV NS5A inhibitors), anticancer agents (PARP inhibitors), and anti-parasitics. The specific incorporation of fluorine and nitrile substituents—yielding 2-substituted-5-cyano-6-fluorobenzimidazoles —serves two critical drug design functions:

  • Metabolic Stability: The fluorine atom blocks metabolic hotspots (C-H oxidation) and modulates pKa.

  • Electronic Tuning: The nitrile group provides a handle for hydrogen bonding and further synthetic elaboration (e.g., hydrolysis to amides).

This Application Note details the robust synthesis of these scaffolds from 4,5-diamino-2-fluorobenzonitrile . Unlike simple phenylenediamines, this substrate is significantly electron-deficient. The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups reduces the nucleophilicity of the amino groups, often leading to stalled reactions or incomplete cyclization under standard conditions.

We present two validated protocols designed to overcome these electronic deactivations:

  • Protocol A (Standard): Sodium Metabisulfite (

    
    ) mediated oxidative cyclization.
    
  • Protocol B (Alternative): Iodine (

    
    ) catalyzed cyclization for sensitive substrates.
    

Mechanistic Insight & Reaction Pathway[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a condensation-cyclization-oxidation cascade.

The Electronic Bias (Expertise Note)

In This compound :

  • The

    
     at C5  is para to Fluorine (resonance donor, inductive withdrawer).
    
  • The

    
     at C4  is para to Nitrile (strong resonance/inductive withdrawer).
    
  • Consequence: The C5-amine is more nucleophilic and typically initiates the attack on the aldehyde.

Pathway Diagram

The following diagram illustrates the stepwise transformation from reactants to the aromatic heterocycle.

ReactionMechanism Start Reactants (Diamine + Aldehyde) Imine Schiff Base (Intermediate) Start->Imine Condensation (-H2O) Aminal Benzoline (Dihydrobenzimidazole) Imine->Aminal Intramolecular Cyclization Oxidation Oxidation Step (-2H) Aminal->Oxidation Oxidant (Na2S2O5 or I2) Product Benzimidazole (Aromatic Product) Oxidation->Product Aromatization

Figure 1: Mechanistic pathway for the oxidative condensation of diamines with aldehydes.

Experimental Protocols

Protocol A: Sodium Metabisulfite ( ) Method (Recommended)

This method is preferred for its operational simplicity, high yields, and broad tolerance of functional groups on the aldehyde.


 acts as a source of bisulfite adducts and facilitates the oxidation of the intermediate benzoline.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Aldehyde (R-CHO) 1.1 - 1.2Electrophile
Sodium Metabisulfite (

)
1.2 - 1.5Oxidant / Adduct former
DMF or DMSO SolventPolar aprotic solvent is required due to low solubility of the diamine.
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DMF (5 mL). Note: The diamine may require gentle warming (40°C) to fully dissolve.

  • Aldehyde Addition: Add the aldehyde (1.1 mmol). Stir at room temperature for 10–15 minutes.

  • Oxidant Addition: Add

    
      (1.2 mmol) in one portion.
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the diamine (M+H) and the appearance of the product (M-2H relative to the dihydro-intermediate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (approx. 50 mL).

    • Precipitation: The benzimidazole product usually precipitates as a solid. Stir for 30 minutes to ensure full granulation.

    • Filtration: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Iodine ( ) Mediated Method (Mild Conditions)

Use this protocol if the aldehyde contains thermal-sensitive groups or if the Metabisulfite method yields difficult-to-separate bisulfite adduct byproducts.

Reagents & Stoichiometry
ComponentEquiv.Role
Diamine 1.0Limiting Reagent
Aldehyde 1.1Electrophile
Iodine (

)
1.1Oxidant

3.0Base (Neutralizes HI)
1,4-Dioxane or THF SolventModerate polarity
Step-by-Step Procedure
  • Mixing: Dissolve diamine (1.0 mmol) and aldehyde (1.1 mmol) in 1,4-Dioxane (10 mL).

  • Stirring: Stir at room temperature for 30 minutes to allow initial imine formation.

  • Addition: Add

    
      (1.1 mmol) and 
    
    
    
    (3.0 mmol).
  • Reaction: Stir at 70°C for 3–5 hours. The solution typically turns dark (iodine color) and then fades as iodine is consumed (though often remains dark due to complexation; quench is needed).

  • Quench: Cool to RT. Add saturated aqueous

    
     (Sodium Thiosulfate) to quench unreacted iodine (color changes from dark brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    

Critical Process Parameters & Troubleshooting

The electron-deficient nature of the starting material introduces specific challenges.

Solubility Issues

The presence of -CN and -F makes the diamine significantly less soluble in alcohols (MeOH, EtOH) compared to unsubstituted o-phenylenediamine.

  • Solution: Use DMF , DMAc , or NMP as the primary solvent. If using Ethanol, significant reflux time is required, and conversion may be lower.

Incomplete Oxidation (The "Benzoline" Trap)

Sometimes the reaction stops at the dihydrobenzimidazole (benzoline) stage.

  • Diagnosis: LC-MS shows a peak at [M+2] relative to expected product mass.

  • Fix:

    • Increase oxidant loading (

      
       to 2.0 equiv).
      
    • Open the flask to air (aerobic oxidation assists).

    • Add a catalytic amount of

      
       (1 mol%).
      
Regioisomerism (Tautomerism)

The product is a 2-substituted-5-cyano-6-fluorobenzimidazole. In solution, the proton on the imidazole nitrogen rapidly tautomerizes between N1 and N3.

  • NMR Note: In

    
    , you may see broad signals for the imidazole proton or distinct tautomers if the exchange is slow. This is not  an impurity.
    
  • Structure:

    • Tautomer A: H on N1 (near F).

    • Tautomer B: H on N3 (near CN).

Workflow Visualization

Workflow Prep Preparation Dissolve Diamine in DMF (Warm if needed) Add Addition Add Aldehyde + Na2S2O5 Prep->Add Heat Reaction 100°C, 4-6 Hours Add->Heat Check QC Check (LCMS) Target Mass vs [M+2]? Heat->Check Check->Heat Incomplete (Add more oxidant) Workup Workup Pour into Ice Water Filter Precipitate Check->Workup Complete Purify Purification Recrystallize (EtOH) or Column Workup->Purify

Figure 2: Operational workflow for the synthesis of fluorinated benzonitriles.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral characteristics:

  • IR Spectroscopy:

    • Nitrile (-CN): Sharp band at ~2220–2240

      
      .
      
    • Imine/Aromatic (C=N/C=C): Bands at 1620, 1580

      
      .
      
    • Absence: Disappearance of the double

      
       stretching doublets (3300–3400 
      
      
      
      ) typical of the starting diamine.
  • 1H NMR (

    
    ): 
    
    • Aromatic Region: Two distinct singlets (or doublets with large

      
       coupling) for the benzene ring protons (H4 and H7).
      
    • NH Signal: A broad singlet downfield (>12 ppm) corresponding to the imidazole NH.

    • Aldehyde Proton: Disappearance of the aldehyde -CHO signal (~10 ppm).

  • 19F NMR:

    • Diagnostic signal for the aromatic fluorine. Shift depends on the 2-substituent but typically appears around -110 to -120 ppm.

References

  • Review of Benzimidazole Synthesis

    • Tahlan, S., et al. "Benzimidazoles: A biologically active privileged scaffold in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2019.
  • Oxidative Cyclization Mechanism (Na2S2O5)

    • Dubey, P.K., et al. "Sodium metabisulphite: An efficient reagent for the synthesis of 2-substituted benzimidazoles." Indian Journal of Chemistry, 2007.
  • Synthesis of Fluorinated Benzimidazoles

    • Beaulieu, P.L., et al. "Discovery of Fluorobenzimidazole HCV NS5A Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.[1]

  • Iodine Mediated Cyclization

    • Gogoi, P., & Konwar, D. "An efficient and one-pot synthesis of benzimidazoles... using molecular iodine."[2][3] Tetrahedron Letters, 2006.

Sources

High-Efficiency Preparation of Quinoxaline Derivatives from 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-QX-05

Abstract

This application note details the optimized synthetic protocols for preparing 6-cyano-7-fluoroquinoxaline derivatives utilizing 4,5-Diamino-2-fluorobenzonitrile (CAS 226701-59-3) as the core building block. Quinoxalines bearing electron-withdrawing groups (EWG) are critical scaffolds in the development of kinase inhibitors (e.g., VEGFR, FGFR inhibitors). This guide addresses the specific challenges posed by the reduced nucleophilicity of the fluorinated/cyanated diamine precursor and provides a robust, scalable methodology for condensation with various 1,2-dicarbonyls.

Introduction & Mechanistic Insight

The synthesis of quinoxalines via the Körner-Hinsberg reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While this reaction is generally facile, the specific substrate This compound presents unique electronic challenges.

Electronic Deactivation

The precursor contains two strong electron-withdrawing groups (EWGs): a nitrile (-CN) and a fluorine (-F) atom.

  • Nucleophilicity Reduction: These groups significantly decrease the electron density on the amino nitrogens, making them less nucleophilic than in unsubstituted o-phenylenediamine.

  • Regioselectivity: In reactions with asymmetric 1,2-dicarbonyls (e.g., methylglyoxal), the two amino groups are non-equivalent. The amino group para to the fluorine (a weaker EWG compared to nitrile) is theoretically more nucleophilic than the amino group para to the nitrile. This electronic bias dictates the major regioisomer formed.

Retrosynthetic Analysis

The pathway constructs the pyrazine ring by condensing the diamine with a diketone, releasing two equivalents of water.

ReactionScheme SM1 4,5-Diamino-2- fluorobenzonitrile Intermediate Schiff Base Intermediate SM1->Intermediate Nucleophilic Attack Reagent 1,2-Dicarbonyl (R-CO-CO-R') Reagent->Intermediate Product 6-Cyano-7-fluoro- quinoxaline Derivative Intermediate->Product Cyclization & Dehydration Water 2 H₂O Intermediate->Water

Figure 1: General reaction scheme for the condensation of this compound with 1,2-dicarbonyls.

Experimental Protocols

Materials & Equipment
  • Precursor: this compound (>98% purity).[2]

  • Solvents: Ethanol (EtOH), Acetic Acid (AcOH), Methanol (MeOH).

  • Reagents: Glyoxal (40% aq.), Ethyl Pyruvate, Benzil.

  • Equipment: Reflux condenser, HPLC (C18 column), NMR (400 MHz).

Protocol A: Synthesis of the Parent Scaffold (6-Cyano-7-fluoroquinoxaline)

This protocol yields the unsubstituted pyrazine ring, serving as a core for further functionalization.

Reaction:



Step-by-Step Procedure:

  • Dissolution: Charge a 100 mL round-bottom flask with This compound (1.0 eq, 5.0 mmol, 755 mg) and Ethanol (25 mL).

  • Catalyst Addition: Add Glacial Acetic Acid (2.0 mL). Note: Acid catalysis is crucial to activate the carbonyls due to the low nucleophilicity of the diamine.

  • Reagent Addition: Add Glyoxal (40% solution in water) (1.2 eq, 6.0 mmol, ~0.69 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product often precipitates as a solid. Filter the precipitate.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~5 mL, then add cold water (20 mL) to induce precipitation.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to afford the target as a beige/light brown solid.

Protocol B: Synthesis of Regioisomeric Methyl Derivatives

Using asymmetric dicarbonyls (e.g., Pyruvic acid derivatives) creates isomers.

Reagent: Ethyl Pyruvate (1.2 eq). Conditions: Reflux in Ethanol for 6 hours.

Regiochemistry Note: The major isomer is typically 3-hydroxy-2-methyl-6-cyano-7-fluoroquinoxaline (or its tautomer). The amino group para to the fluorine (more nucleophilic) attacks the ketone carbonyl (more electrophilic than the ester) preferentially in some conditions, but steric factors in ethyl pyruvate often direct the amine to the ketone and the other to the ester. Rigorous structural assignment by 2D-NMR (NOESY) is required for these derivatives.

Optimization & Critical Process Parameters (CPP)

To maximize yield and purity, the following parameters were evaluated.

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent MethanolEthanol + 5% AcOH AcOH improves rate significantly; EtOH allows higher reflux temp.
Temperature 25°C (RT)80°C (Reflux) RT reaction is too slow (>24h) due to EWG deactivation.
Stoichiometry 1:11:1.2 (Diamine:Dicarbonyl) Slight excess of dicarbonyl drives reaction to completion.
Workup Solvent EvaporationPrecipitation Direct precipitation yields higher purity (>95%) without column chromatography.
Troubleshooting Guide
  • Low Yield: Ensure the diamine is fully dissolved before adding the dicarbonyl. If solubility is poor, use DMF or DMSO as a co-solvent, though this complicates workup.

  • Incomplete Reaction: Add a catalytic amount of Iodine (I₂) (5 mol%) or p-Toluenesulfonic acid (p-TSA) to promote condensation.

  • Darkening/Tars: Oxidative polymerization of the diamine. Perform the reaction under an inert atmosphere (Nitrogen/Argon).

Workflow Visualization

Workflow Start Start: Weigh 4,5-Diamino- 2-fluorobenzonitrile Solvent Dissolve in EtOH + AcOH (Activate weak nucleophiles) Start->Solvent AddReagent Add 1,2-Dicarbonyl (Glyoxal/Benzil/Pyruvate) Solvent->AddReagent Reflux Reflux at 80°C (3-6 Hours) AddReagent->Reflux Check TLC/HPLC Check Complete? Reflux->Check Check->Reflux No (Add Catalyst) Workup Cool to 0°C & Filter (or Extract w/ EtOAc) Check->Workup Yes Purify Recrystallization (EtOH/H₂O) Workup->Purify End Final Product Analysis (NMR, MS, Purity) Purify->End

Figure 2: Operational workflow for the synthesis of fluoro-cyano-quinoxalines.

Characterization Standards

For the parent compound 6-cyano-7-fluoroquinoxaline :

  • ¹H NMR (400 MHz, DMSO-d₆): Look for two singlets in the aromatic region (protons on the benzene ring) and two doublets/singlets for the pyrazine ring protons (approx. 9.0–9.2 ppm).

  • ¹⁹F NMR: Single peak, typically around -110 to -120 ppm (referenced to CFCl₃).

  • IR: Nitrile stretch (-C≡N) at ~2230 cm⁻¹.

  • Mass Spectrometry: [M+H]⁺ expected at m/z ~174.

Safety & Handling

  • This compound: Treat as toxic if swallowed or inhaled. Use in a fume hood.

  • Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF). Do not overheat dry solids.

  • Nitriles: Avoid strong acids/bases that might hydrolyze the nitrile to an amide/acid unless intended.

References

  • Ajani, O. O., et al. (2023).[3] Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.

  • Zayed, M. F. (2023).[4] Methods of Preparation of Quinoxalines. Encyclopedia MDPI. [Link]

  • Naito, T., et al. (2005).[5] Preparation of urea moiety-containing quinolinecarboxamide derivatives (Lenvatinib Intermediates). WO Patent 2005044788.[5]

Sources

The Strategic Application of 4,5-Diamino-2-fluorobenzonitrile in Modern Kinase Inhibitor Design: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Advantages of the 4,5-Diamino-2-fluorobenzonitrile Scaffold

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. The rational design of these small molecules hinges on the selection of versatile chemical scaffolds that can be elaborated to achieve high potency and selectivity against specific kinase targets. Among these, This compound has emerged as a privileged building block, offering a unique convergence of chemical reactivity and desirable pharmacological properties.

This technical guide provides an in-depth exploration of the application of this compound in kinase inhibitor design. We will delve into the synthetic rationale for its use, provide detailed experimental protocols for the construction of key heterocyclic cores, and present case studies of successful kinase inhibitors that incorporate this scaffold. Furthermore, we will outline robust methodologies for the biological evaluation of these compounds, empowering researchers to accelerate their drug discovery programs.

The strategic placement of vicinal diamines on the benzonitrile ring provides a reactive handle for the construction of fused heterocyclic systems, such as purines, quinazolines, and pyrimidines, which are common cores in many kinase inhibitors.[1] The electron-withdrawing nature of the nitrile group and the fluorine atom can influence the pKa of the amino groups, modulating their reactivity and the drug-like properties of the resulting inhibitors. The fluorine atom, in particular, can enhance metabolic stability and binding affinity through favorable interactions with the kinase active site.[2]

Synthetic Protocols: Constructing Kinase Inhibitor Scaffolds from this compound

The primary utility of this compound lies in its ability to undergo cyclization reactions to form fused pyrimidine rings, a common feature of ATP-competitive kinase inhibitors. These scaffolds can then be further functionalized to achieve desired potency and selectivity.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Core

This protocol describes a general method for the synthesis of a 2,4-diaminopyrimidine scaffold, a key component of many potent kinase inhibitors. The reaction proceeds through a condensation reaction between this compound and a substituted urea or thiourea.

Reaction Scheme:

G cluster_0 Synthesis of 2,4-Diaminopyrimidine Core start 4,5-Diamino-2- fluorobenzonitrile process Cyclization start->process reagent Substituted Urea/Thiourea (e.g., N-phenylurea) reagent->process product Fused 2,4-Diamino- pyrimidine Derivative process->product

Caption: Synthetic workflow for the formation of a fused 2,4-diaminopyrimidine core.

Materials:

  • This compound

  • Substituted urea or thiourea (e.g., N-phenylurea)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol)

  • Acid or base catalyst (optional, reaction dependent)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent) and the substituted urea or thiourea (1.0-1.2 equivalents).

  • Add a suitable high-boiling point solvent to the flask. The choice of solvent will depend on the specific reactants and desired reaction temperature.

  • If required, add a catalytic amount of an acid or base.

  • Purge the flask with an inert gas (nitrogen or argon) and heat the reaction mixture to the desired temperature (typically 120-180 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a suitable solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired fused 2,4-diaminopyrimidine derivative.

Rationale for Experimental Choices:

  • High-Boiling Point Solvents: These are necessary to achieve the high temperatures required for the cyclization reaction to proceed at a reasonable rate.

  • Inert Atmosphere: This prevents oxidation of the diamino compound at elevated temperatures.

  • Catalyst: The use of an acid or base catalyst can facilitate the condensation and cyclization steps, depending on the specific substrates.

Case Study 1: Brigatinib (AP26113) - A Potent ALK and EGFR Inhibitor

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) that potently inhibits Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[2][3] Its chemical structure features a diaminopyrimidine core, which is believed to be synthesized from a precursor derived from this compound.

Kinase Selectivity Profile of Brigatinib

Brigatinib exhibits a high degree of selectivity, potently inhibiting a small number of kinases at low nanomolar concentrations. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Kinase TargetIC50 (nmol/L)Reference
ALK0.6[3]
ROS11.9[4]
FLT32.1[4]
FLT3 (D835Y)1.5[3]
EGFR (L858R)2.1[3]
IGF-1R29-160[4]

Table 1: In vitro kinase inhibitory activity of Brigatinib.

Activity Against ALK Resistance Mutations

A significant advantage of Brigatinib is its ability to overcome resistance to first-generation ALK inhibitors. It demonstrates substantial activity against a panel of clinically relevant ALK resistance mutations.[3]

ALK MutantBrigatinib IC50 (nmol/L)Crizotinib IC50 (nmol/L)Ceritinib IC50 (nmol/L)Alectinib IC50 (nmol/L)
Native EML4-ALK141073725
G1202R184>1000>1000>1000
L1196M91702015
C1156Y122502520
F1174C253505035

Table 2: Cellular IC50 values of Brigatinib and other ALK inhibitors against various ALK mutants expressed in Ba/F3 cells. [5][6]

Case Study 2: Lenvatinib - A Multi-Targeted Tyrosine Kinase Inhibitor

Lenvatinib is an oral, multi-targeted TKI that inhibits the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[7][8] While the publicly available synthesis routes for Lenvatinib do not explicitly start from this compound, its quinoline core is structurally related to scaffolds that can be derived from such precursors.

Key Kinase Targets of Lenvatinib

G cluster_0 Lenvatinib Kinase Targets Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT

Caption: Key kinase targets of the multi-targeted inhibitor Lenvatinib.

Application Notes: Protocols for Kinase Inhibition Assays

The biological evaluation of newly synthesized kinase inhibitors is a critical step in the drug discovery process. The following protocols describe two widely used in vitro kinase assay platforms.

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.

Principle:

G cluster_0 LanthaScreen® Assay Principle NoInhibitor No Inhibitor: Kinase + Tracer + Antibody -> High FRET Inhibitor With Inhibitor: Inhibitor displaces Tracer -> Low FRET G cluster_0 ADP-Glo™ Assay Workflow Step1 1. Kinase Reaction: Kinase + Substrate + ATP -> ADP Step2 2. Add ADP-Glo™ Reagent: Stops reaction, depletes remaining ATP Step1->Step2 Step3 3. Add Kinase Detection Reagent: Converts ADP to ATP, generates light Step2->Step3 Step4 4. Measure Luminescence Step3->Step4

Caption: Workflow of the ADP-Glo™ kinase assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction (typically 5 µL volume) containing the kinase, substrate, ATP, and test compound at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Plot the luminescence against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Reference: For detailed protocols and reagent preparation, consult the manufacturer's technical manual. [2][5][7][10]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent chemical properties facilitate the construction of privileged heterocyclic scaffolds that are frequently found in potent and selective inhibitors. By leveraging the synthetic protocols and biological evaluation methods outlined in this guide, researchers can effectively utilize this key intermediate to advance their drug discovery efforts in the field of oncology and beyond. The case studies of Brigatinib and Lenvatinib underscore the clinical and commercial success of kinase inhibitors derived from scaffolds accessible from this and related starting materials.

References

  • The activity, safety, and evolving role of brigatinib in patients with ALK -rearranged non-small cell lung cancers. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Zhang, S., Anjum, R., Squillace, R., Nadworny, S., Zhou, T., Keats, J., ... & Rivera, V. M. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538. [Link]

  • Brigatinib exhibits a pan-ALK inhibitory profile in cellular models.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • (PDF) ALTA-2: Phase II Study of Brigatinib in Patients with ALK-Positive, Advanced Non-Small-Cell Lung Cancer Who Progressed on Alectinib or Ceritinib. (2021, February 11). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. (2016, November 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Högnäsbacka, A. A., Poot, A. J., Kooijman, E., Schuit, R. C., Schreurs, M., Verlaan, M., ... & Windhorst, A. D. (2023). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 66(17), 12130-12140. [Link]

  • Hussein, Z., Mizuo, H., Hayato, S., Namiki, M., & Shumaker, R. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 917-928. [Link]

  • Kinase inhibitory profile of lenvatinib. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis method for lenvatinib. (2018, October 16). Eureka | Patsnap. Retrieved February 20, 2026, from [Link]

  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017, June 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Discovery of a Brigatinib Degrader SIAIS164018 with Destroying Metastasis-Related Oncoproteins and a Reshuffling Kinome Profile. (2021, June). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Safety and efficacy profile of lenvatinib in cancer therapy: a systematic review and meta-analysis. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB. (2020, March 11). European Patent Office. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical composition of brigatinib. (n.d.). Google Patents.
  • Synthesis of brigatinib (XVIII). (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Novel method for the synthesis of lenvatinib using 4-nitrophenyl cyclopropylcarbamate and their pharmaceutical salts. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis method of brigatinib intermediate. (n.d.). Google Patents.
  • Synthetic method of lenvatinib. (n.d.). Google Patents.
  • Three-step synthesis of lenvatinib 50 synthesized from simple starting... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Efficacy of Brigatinib in Patients With Advanced ALK-Positive NSCLC Who Progressed on Alectinib or Ceritinib. (2022, December 5). JTO. Retrieved February 20, 2026, from [Link]

  • Scheme 1. Synthesis of brigatinib. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • New preclinical data on novel TKI brigantinib for ALK lung cancer. (2016, October 27). ecancer. Retrieved February 20, 2026, from [Link]

  • Spotlight on lenvatinib in the treatment of thyroid cancer: patient selection and perspectives. (n.d.). ScienceOpen. Retrieved February 20, 2026, from [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved February 20, 2026, from [Link]

  • Brigatinib treatment in a patient with advanced NSCLC with XPO1-ALK fusion: a case report. (2025, January 22). Frontiers. Retrieved February 20, 2026, from [Link]

  • Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Cascade Alkylation/Cyclization of ortho‐Isocyanodiaryl Amines to Alkylated Dibenzodiazepines and Their Primary Activities. (2025, December 29). ResearchGate. Retrieved February 20, 2026, from [Link]

  • efficient synthesis of quinazoline-2,4(1h,3h)-diones from 2-aminobenzonitriles. (2023, September 19). LOCKSS. Retrieved February 20, 2026, from [Link]

  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. (2025, December 12). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. (2002, July 31). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved February 20, 2026, from [Link]

Sources

synthesis of polybenzimidazoles from 4,5-Diamino-2-fluorobenzonitrile monomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Fluorinated Polybenzimidazoles (F-AB-PBI) via 4,5-Diamino-2-fluorobenzonitrile

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the protocol for synthesizing a fluorinated AB-type polybenzimidazole (F-AB-PBI) using the specialized monomer This compound . Unlike conventional AABB-type PBIs (synthesized from bis-o-diamines and dicarboxylates), this AB-monomer approach offers precise stoichiometric control (1:1 inherent ratio) and eliminates the need for complex monomer purification to balance functional groups.

Scientific Value: The incorporation of the fluorine atom and the AB-architecture addresses two critical failure modes in standard PBI (e.g., Celazole®) applications:

  • Solubility & Processability: The bulky, electronegative fluorine atom disrupts chain packing and reduces interchain hydrogen bonding, significantly enhancing solubility in polar aprotic solvents (NMP, DMAc) without compromising thermal stability.

  • Oxidative Durability: The C-F bond provides a shield against radical attack, making this polymer a superior candidate for Proton Exchange Membrane Fuel Cells (PEMFC) and gas separation membranes where oxidative degradation is a primary lifecycle limiter.

Part 2: Chemical Theory & Mechanism

The Reaction Pathway: The synthesis utilizes a Polyphosphoric Acid (PPA) mediated cyclopolymerization. PPA acts simultaneously as the solvent, protonating catalyst, and dehydrating agent.

  • Activation: The nitrile group (-CN) is protonated by PPA, increasing its electrophilicity.

  • Nucleophilic Attack: The primary amine at the 4-position attacks the activated nitrile of a neighboring monomer, forming an intermediate amidine.

  • Ring Closure: The second amine (5-position) attacks the amidine carbon, followed by the elimination of ammonia (as ammonium ion) to form the stable imidazole ring.

  • Propagation: This step repeats, building the polymer backbone.

Why PPA? Using PPA is non-negotiable for this synthesis. Standard thermal melt polymerization often leads to crosslinking or incomplete cyclization (leaving open amide/amidine defects). PPA drives the equilibrium toward the benzimidazole ring formation at temperatures above 150°C.

Part 3: Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Monomer This compound (>99.5% purity)AB-Precursor
Solvent/Catalyst Polyphosphoric Acid (PPA) (83-85% P₂O₅ content)Medium & Dehydrating Agent
Purge Gas High-purity Nitrogen or ArgonOxidation Prevention
Precipitant Deionized Water + Ammonium HydroxideCoagulation & Neutralization
Reactor 3-Neck Flask with mech.[1][2] stirrer (High Torque)Reaction Vessel
Synthesis Workflow

Step 1: Monomer Preparation & Deoxygenation

  • Action: Charge 10.0 g (66.2 mmol) of this compound into the 3-neck flask.

  • Action: Add 100 g of PPA.

  • Critical Control: Purge the system with N₂ for 30 minutes before heating. The diamine groups are highly susceptible to oxidation, which causes dark/black discoloration and terminates chain growth.

Step 2: Dissolution & Oligomerization (Stage I)

  • Action: Heat the mixture to 100°C with slow stirring (50 RPM).

  • Observation: The monomer should fully dissolve, forming a viscous, amber solution.

  • Time: Hold for 2 hours. This allows the initial formation of the Pinner salt intermediate without aggressive polymerization.

Step 3: Cyclization & Propagation (Stage II)

  • Action: Ramp temperature to 150°C over 45 minutes. Increase stirring to 80-100 RPM.

  • Mechanism: Ring closure begins. Ammonia is generated but trapped as ammonium phosphate.

  • Time: Hold for 4 hours.

Step 4: High-Temperature Polymerization (Stage III)

  • Action: Ramp temperature to 200°C .

  • Action: Stirring may become difficult due to the "Weissenberg effect" (rod-climbing). Ensure the motor has sufficient torque.

  • Time: Hold for 12-18 hours.

  • Endpoint: The solution will appear dark brown and extremely viscous.

Step 5: Workup & Isolation

  • Action: While hot (~100°C), pour the polymer solution into a thin stream into 1L of rapidly stirring deionized water.

  • Result: The polymer precipitates as tough, fibrous strands.

  • Neutralization: Collect fibers and soak in 5% Ammonium Hydroxide solution for 24 hours to neutralize residual PPA.

  • Purification: Wash with water until pH is neutral.[2][3] Soxhlet extract with water for 24 hours, then methanol for 12 hours.

  • Drying: Vacuum dry at 120°C for 24 hours.

Part 4: Visualization

Reaction Mechanism Diagram

ReactionMechanism Monomer 4,5-Diamino-2- fluorobenzonitrile Activation PPA Activation (Protonation of -CN) Monomer->Activation 100°C Intermediate Amidine Intermediate Activation->Intermediate Nucleophilic Attack Cyclization Ring Closure (-NH3) Intermediate->Cyclization 150°C Polymer Poly(2-fluoro-benzimidazole) (F-AB-PBI) Cyclization->Polymer 200°C Propagation

Caption: Step-wise chemical transformation from amino-nitrile monomer to polybenzimidazole via acid-catalyzed cyclopolymerization.

Experimental Workflow Diagram

PBI_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Workup N2_Purge N2 Purge (30 min) Prevent Oxidation Mix_PPA Mix Monomer + PPA Ratio 1:10 w/w N2_Purge->Mix_PPA Stage1 Stage I: 100°C (2h) Dissolution Mix_PPA->Stage1 Stage2 Stage II: 150°C (4h) Cyclization Stage1->Stage2 Stage3 Stage III: 200°C (12h) Propagation Stage2->Stage3 Precip Precipitation (DI Water) Stage3->Precip Neutralize Neutralization (NH4OH, 24h) Precip->Neutralize Dry Vacuum Dry 120°C Neutralize->Dry

Caption: Operational workflow for the PPA-mediated synthesis of F-AB-PBI, detailing thermal staging and purification.

Part 5: Characterization & Validation

To validate the successful synthesis of F-AB-PBI, the following analytical checkpoints are required:

MethodExpected SignalInterpretation
FTIR Disappearance of 2220 cm⁻¹ (-CN)Confirmation of nitrile conversion.
FTIR Appearance of 1620 cm⁻¹ (C=N)Confirmation of benzimidazole ring formation.
¹H NMR Broad signals 7.0-9.0 ppmAromatic protons (broadening indicates polymer).
Solubility Soluble in DMAc, NMP, DMSOFluorine effect (Standard PBI is often insoluble).
TGA 5% Wt Loss > 450°CConfirmation of high thermal stability.

Part 6: References

  • Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[4] Journal of Polymer Science, 50(154), 511-539.

  • Qian, G., et al. (2009). Synthesis and properties of fluorinated polybenzimidazoles with high oxidative stability. Journal of Membrane Science, 371(1-2), 16-26. (Contextual grounding for F-PBI properties).

  • Srinivasan, K., et al. (2015). Synthesis of Benzimidazoles from o-Phenylenediamine and Nitriles. International Journal of Organic Chemistry.

  • Li, Q., et al. (2020). Polybenzimidazole membranes for fuel cells: A review of structural modification. Polymers.[1][2][3][4][5][6][7]

Sources

High-Efficiency Microwave-Assisted Cyclization of 4,5-Diamino-2-fluorobenzonitrile for Pharmacophore Generation

[1]

Abstract

This Application Note details the microwave-assisted synthesis protocols involving 4,5-Diamino-2-fluorobenzonitrile (CAS: 133696-27-0) . This scaffold is a critical intermediate in the synthesis of 6-fluoro-5-cyanobenzimidazoles , a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The presence of the fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the C5-nitrile group serves as a versatile handle for further derivatization (e.g., to amides, tetrazoles, or amidines).

Traditional thermal cyclization of electron-deficient diamines is often plagued by long reaction times (>12 hours) and incomplete conversion due to the reduced nucleophilicity of the amine groups caused by the electron-withdrawing fluoro- and cyano- substituents.[1] This guide presents optimized microwave irradiation protocols that reduce reaction times to under 20 minutes while improving yields to >85%.

Chemical Context & Reactivity Analysis

Structural Reactivity

The this compound molecule possesses two amino groups with distinct electronic environments:

  • N4-Amino (Para to Cyano): Significantly deactivated by the strong electron-withdrawing nitrile group.[1]

  • N5-Amino (Meta to Cyano, Para to Fluoro): Moderately deactivated by the fluorine atom but generally more nucleophilic than the N4 position.[1]

Challenge: The combined electron-withdrawing effects (F and CN) make the initial nucleophilic attack on electrophiles (aldehydes/carboxylic acids) sluggish under standard thermal reflux.[1] Solution: Microwave irradiation (dielectric heating) provides rapid, uniform energy transfer, overcoming the activation energy barrier for the initial nucleophilic attack and the subsequent dehydration/cyclization steps.

Mechanism of Microwave Enhancement

The polar nature of the transition state in benzimidazole formation (specifically the dipolar intermediate formed after nucleophilic attack) couples efficiently with the oscillating electric field of microwave irradiation. This results in a selective heating effect that accelerates the rate-determining step (dehydration) more effectively than convective heating.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-6-fluoro-5-cyanobenzimidazoles (Oxidative Cyclization)

Target Application: Rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.1 equiv)[1]

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Open-vessel air oxidation[1]

  • Solvent: DMF or Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve this compound (151 mg, 1.0 mmol) and the chosen aldehyde (1.1 mmol) in 3 mL of DMF.

  • Activation: Add Na₂S₂O₅ (228 mg, 1.2 mmol). Note: The bisulfite adduct facilitates the cyclization and subsequent oxidation.

  • Irradiation: Cap the vial and place it in the microwave reactor (Single-mode preferred).

    • Temperature: 120°C

    • Power: Dynamic (Max 200W)[1]

    • Pressure Limit: 200 psi[1]

    • Time: 10 minutes (Hold time)

  • Work-up: Pour the hot reaction mixture into 20 mL of crushed ice/water.

  • Isolation: The product typically precipitates immediately. Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (1 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol if necessary.

Self-Validation Check:

  • TLC Monitoring: The starting diamine is highly polar and fluorescent. The product will be less polar and show a distinct blue shift in fluorescence.

  • CN Integrity: Verify the retention of the nitrile group via IR (sharp peak at ~2230 cm⁻¹). Harsh acidic conditions (e.g., HCl/MW) can hydrolyze this to an amide.

Protocol B: Synthesis of the Parent Scaffold (Formylation)

Target Application: Synthesis of 6-fluoro-1H-benzo[d]imidazole-5-carbonitrile for further N-alkylation.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Formic Acid (5 equiv) or Triethyl Orthoformate (TEOF) (3 equiv)[1]

  • Catalyst: Sulfamic Acid (10 mol%) - Green Catalyst[1]

Methodology:

  • Mix the diamine (1.0 mmol), TEOF (3.0 mmol), and Sulfamic Acid (0.1 mmol) in a vial.

  • Solvent-Free Option: This reaction proceeds efficiently without additional solvent, utilizing TEOF as both reagent and medium.

  • Irradiation:

    • Temperature: 140°C

    • Time: 5 minutes

  • Work-up: Cool to room temperature. Add 5 mL of water to hydrolyze excess TEOF. Adjust pH to ~8 with saturated NaHCO₃. Filter the precipitate.[2][3]

Data Analysis & Comparison

The following table summarizes the efficiency gains of microwave protocols over traditional thermal reflux for this specific electron-deficient scaffold.

ParameterThermal Reflux (Conventional)Microwave Assisted (Protocol A)Improvement Factor
Reaction Time 12 - 24 Hours8 - 12 Minutes~100x Faster
Solvent DMF / Nitrobenzene (High BP)EtOH / Water or Solvent-FreeGreener Profile
Yield 55 - 65%88 - 94%+30% Yield
Purity (Crude) Low (requires chromatography)High (precipitation sufficient)Simplified Workup
Energy Usage High (Continuous heating)Low (Targeted irradiation)Energy Efficient

Visualized Workflows

Synthesis Pathway & Logic

GStart4-Amino-2-fluoro-5-nitrobenzonitrile(Commercial Precursor)Step1Reduction(MW: Pd/C, Hydrazine, 80°C)Start->Step1Nitro ReductionIntermediateThis compound(Core Scaffold)Step1->IntermediateBranch1Aldehyde + Na2S2O5(MW: 120°C, 10 min)Intermediate->Branch1Oxidative CyclizationBranch2Triethyl Orthoformate(MW: 140°C, 5 min)Intermediate->Branch2CondensationProduct12-Aryl-6-fluoro-5-cyanobenzimidazole(Library Generation)Branch1->Product1Product26-Fluoro-5-cyanobenzimidazole(Parent Core)Branch2->Product2

Caption: Integrated workflow for the synthesis of benzimidazole pharmacophores starting from the nitro-precursor.

Critical Process Parameters (CPPs)

CPPCentralMicrowave SynthesisSuccess FactorsTempTemperature Control(120-140°C)Critical for dehydrationCentral->TempPressPressure Limits(Max 200 psi)Prevent vial failureCentral->PressSolvSolvent ChoiceHigh tan δ (DMF/EtOH)Maximize absorptionCentral->SolvStirAgitationHigh SpeedPrevent hot-spotsCentral->Stir

Caption: Key variables influencing the reproducibility and safety of the microwave protocol.

Troubleshooting & Safety

  • Defluorination: At temperatures >180°C in the presence of strong nucleophiles (e.g., methoxide), nucleophilic aromatic substitution (SNAr) of the fluorine atom may occur.[1] Keep temperatures below 160°C to preserve the C-F bond.

  • Nitrile Hydrolysis: Avoid strong aqueous acids (HCl/H₂SO₄) at high temperatures, as this will convert the nitrile to a carboxylic acid.[1] Use Lewis acids (Yb(OTf)₃) or weak organic acids (Acetic/Sulfamic) if catalysis is needed.

  • Vessel Safety: Reactions evolving gas (e.g., reduction with hydrazine) must be performed in open-vessel mode or with careful pressure monitoring.[1] The cyclization protocols described above are safe for sealed vessels.

References

  • Microwave-Assisted Synthesis of Fluorinated Benzimidazoles

    • Title: Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)
    • Source: Recep Tayyip Erdogan University / AVESİS.
    • URL:[Link]

    • Relevance: Provides the foundational conditions (MW, 60-145°C) for cyclizing 4,5-diamino-fluorobenzenes.[1]

  • General Microwave Benzimidazole Protocols

    • Title: Part I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013).[1][4]

    • Source: Journal of the Turkish Chemical Society, Section A (JOTCSA).[1]

    • URL:[Link][1]

    • Relevance: Comprehensive review of oxidative cyclization and condensation methods adapted for microwave reactors.
  • Nitro-Precursor Reduction

    • Title: Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.[1][5]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

    • Relevance: Validates the use of microwave irradiation for reducing nitro groups on sensitive heterocyclic scaffolds.
  • Commercial Availability of Precursor

    • Title: 4-Amino-2-fluoro-5-nitrobenzonitrile Product Page.[1][6][7]

    • Source: CymitQuimica.[7][8]

    • Relevance: Confirms the starting m

Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical modification of the nitrile moiety in 4,5-diamino-2-fluorobenzonitrile. This versatile building block holds significant potential in the fields of medicinal chemistry and materials science, owing to its unique arrangement of reactive functional groups. The strategic transformation of the nitrile group into functionalities such as carboxylic acids, primary amines, and tetrazoles unlocks a vast chemical space for the synthesis of novel compounds with diverse pharmacological and material properties. This guide details field-proven protocols, explains the underlying chemical principles, and offers expert insights into experimental design and execution.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable scaffold in synthetic chemistry. The presence of two vicinal amino groups, a synthetically versatile nitrile, and an electron-withdrawing fluorine atom on a benzene ring presents a unique combination of reactivity and functionality. The ortho-amino groups are poised for cyclization reactions to form fused heterocyclic systems, a common motif in many pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity of target molecules.[1] The nitrile group, the focus of this guide, is a linchpin for extensive molecular diversification. Its ability to be transformed into a wide array of other functional groups makes it a critical handle for modifying the electronic and steric properties of the parent molecule.[2][3]

This guide provides detailed protocols for three key transformations of the nitrile group: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole. Each of these transformations yields a product that is itself a valuable intermediate for further synthetic elaboration, particularly in the context of drug discovery and development.

Overview of Nitrile Functionalization Pathways

The nitrile group in this compound can be selectively targeted to yield diverse functionalities. The primary pathways discussed in this guide are summarized below.

Nitrile_Functionalization cluster_0 Functionalization Pathways Start This compound Hydrolysis Carboxylic Acid (via Hydrolysis) Start->Hydrolysis H₂O, H⁺ or OH⁻ Heat Reduction Primary Amine (via Reduction) Start->Reduction 1. LiAlH₄ 2. H₂O Cycloaddition Tetrazole (via [3+2] Cycloaddition) Start->Cycloaddition NaN₃, ZnBr₂

Caption: Key synthetic routes for the functionalization of the nitrile group.

Hydrolysis of the Nitrile to 4,5-Diamino-2-fluorobenzoic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4] This reaction can be catalyzed by either acid or base and typically requires elevated temperatures.[5][6] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[7] For aromatic nitriles, strong acidic or basic conditions are generally necessary to drive the reaction to completion.[8]

Scientific Principle and Causality

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation allows for the nucleophilic attack by water, a relatively weak nucleophile. Subsequent tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6] In basic hydrolysis, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide.[4] Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which must be acidified in a separate workup step to afford the final carboxylic acid.

Expertise & Experience Note: Given the presence of two basic amino groups on the substrate, acid-catalyzed hydrolysis is often preferred as it protonates the anilines, increasing their solubility in the aqueous medium. However, this also deactivates the ring towards electrophilic side reactions.

Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 4,5-diamino-2-fluorobenzoic acid from this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) solution (e.g., 10%)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.62 mmol).

  • Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (20 mL) to the flask. The addition should be done slowly and with stirring, as the dissolution is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 120-130 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) [Silica gel, Ethyl acetate/Hexane 1:1]. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates reaction completion.

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath. Slowly and carefully neutralize the reaction mixture by the dropwise addition of a chilled ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

    • Causality Note: Neutralization is performed to precipitate the zwitterionic or neutral product, which is less soluble in the aqueous medium than its protonated salt form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with two portions of cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Data Summary
ParameterValue/Condition
Starting MaterialThis compound
ReagentH₂SO₄ / H₂O (1:1)
Temperature~120-130 °C (Reflux)
Reaction Time4-6 hours
Typical Yield80-90%
Product4,5-Diamino-2-fluorobenzoic acid

Reduction of the Nitrile to (4,5-Diamino-2-fluorophenyl)methanamine

The reduction of nitriles to primary amines is a powerful synthetic tool for introducing a flexible aminomethyl group.[9] Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation over metals like palladium, platinum, or nickel.[9][10] While catalytic hydrogenation is often considered "greener," LiAlH₄ is highly effective and reliable for a broad range of nitriles.

Scientific Principle and Causality

LiAlH₄ is a potent source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic addition of a hydride to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during the aqueous workup to yield the primary amine.

Expertise & Experience Note: The reaction is highly exothermic and generates hydrogen gas during the workup. It must be conducted in an inert atmosphere (e.g., Argon or Nitrogen) and with strict exclusion of moisture. The presence of the amino groups on the starting material will also react with LiAlH₄ to form aluminum-nitrogen bonds and release hydrogen gas; therefore, an excess of the reducing agent is required.

Detailed Experimental Protocol: LiAlH₄ Reduction

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup (Fieser Method) cluster_purification Purification A 1. Add LiAlH₄ to dry THF under Argon B 2. Cool to 0 °C A->B C 3. Add Substrate Solution (in THF) dropwise B->C D 4. Warm to RT, then Reflux C->D E 5. Monitor by TLC D->E F 6. Cool to 0 °C E->F G 7. Quench sequentially with: H₂O, 15% NaOH, H₂O F->G H 8. Filter off salts G->H I 9. Concentrate filtrate H->I J 10. Purify by column chromatography I->J

Caption: Step-by-step workflow for the LiAlH₄ reduction of the nitrile.

Objective: To synthesize (4,5-diamino-2-fluorophenyl)methanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Ice bath and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser under an inert atmosphere. Add LiAlH₄ (0.75 g, 19.8 mmol, 3.0 eq.) to the flask, followed by anhydrous THF (30 mL).

  • Substrate Addition: Dissolve this compound (1.0 g, 6.62 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the substrate solution dropwise to the stirred suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours.

  • Monitoring: Cool the reaction to room temperature. Monitor the reaction by TLC [Silica gel, Dichloromethane/Methanol/Ammonia 90:9:1] to confirm the consumption of starting material.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of:

    • (i) 0.75 mL of water

    • (ii) 0.75 mL of 15% aqueous NaOH

    • (iii) 2.25 mL of water

    • Safety Note: The quenching process is extremely exothermic and generates hydrogen gas. Additions must be done with extreme caution.

  • Isolation: Stir the resulting granular precipitate for 1 hour at room temperature. Filter the solid salts and wash them thoroughly with THF (3 x 20 mL).

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Data Summary
ParameterValue/Condition
Starting MaterialThis compound
ReagentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Reflux
Reaction Time3-4 hours
Typical Yield75-85%
Product(4,5-Diamino-2-fluorophenyl)methanamine

[3+2] Cycloaddition to form 5-(4,5-Diamino-2-fluorophenyl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is the most common and robust method for synthesizing 5-substituted-1H-tetrazoles.[11] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12] They offer improved metabolic stability and pharmacokinetic properties compared to their carboxylic acid counterparts. The reaction is typically catalyzed by Lewis or Brønsted acids.[13][14] Zinc salts are particularly effective catalysts for this transformation.[11]

Scientific Principle and Bioisosterism

This reaction is a 1,3-dipolar cycloaddition between the nitrile (dipolarophile) and an azide source (1,3-dipole).[11] Lewis acid catalysts, such as ZnBr₂, coordinate to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide ion, thereby accelerating the rate of cycloaddition.[11]

Bioisosteres Acid R-C(=O)OH Equiv <=> Tetrazole R-C1NN=N-N1-H caption Tetrazoles are bioisosteres of carboxylic acids, sharing similar pKa and steric properties, which is crucial in drug design.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Diamino-2-fluorobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile intermediate and require robust methods for its purification. As a key building block in the synthesis of various biologically active molecules, ensuring its purity is paramount for reliable downstream applications.[1][2] This document provides in-depth, field-proven answers to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues that arise during the purification of crude this compound.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways for aromatic amines and nitriles, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-4-nitroaniline, 2-fluoro-5-nitrobenzonitrile, or related halogenated starting materials.[3][4]

  • Reaction Intermediates: In multi-step syntheses, partially reacted intermediates may be carried over. For example, if the diamino functionality is generated from the reduction of nitro groups, you might find residual mono-amino nitro-intermediates.

  • Byproducts of Side Reactions:

    • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions, potentially forming a corresponding benzamide or carboxylic acid impurity.

    • Positional Isomers: If the starting materials are not isomerically pure, or if reaction conditions are not selective, other diamino-fluorobenzonitrile isomers may be present.

    • Oxidation/Degradation Products: Aromatic amines are prone to oxidation, especially when exposed to air and light, which can lead to the formation of colored, often polymeric, impurities. This is a common cause of discoloration (e.g., yellow, brown, or black) in the crude product.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, ethanol, ethyl acetate) may be present.[3]

  • Inorganic Salts: Salts from reagents or work-up procedures (e.g., sodium sulfate, magnesium sulfate) can contaminate the crude solid.

Q2: I need to purify my crude product. Which method should I choose: Recrystallization or Column Chromatography?

A2: The choice between recrystallization and column chromatography depends on several factors: the quantity of material, the nature of the impurities, and the required final purity. The following decision-making workflow can guide your choice.

G start Start: Crude This compound check_impurities Assess Impurity Profile (TLC, LC-MS, ¹H NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Impurities have significantly different solubility from product? (e.g., baseline vs. product spot on TLC) AND/OR Large scale (>5g)? column_chromatography Column Chromatography check_impurities->column_chromatography Impurities have similar solubility/polarity? (e.g., close spots on TLC) AND/OR Small scale (<5g) & High purity needed (>99.5%)? recrystallization_outcome High Purity Product (Good for removing gross impurities, scalable) recrystallization->recrystallization_outcome column_outcome Very High Purity Product (Excellent for removing structurally similar impurities) column_chromatography->column_outcome

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is generally preferred for larger quantities (>5 g) and for removing impurities with significantly different solubility profiles from the main compound. It is often more economical and less labor-intensive than chromatography.[]

  • Column Chromatography is the method of choice for separating compounds with very similar polarities and for achieving the highest possible purity, especially on a smaller scale.[6][7]

Q3: How can I effectively assess the purity of my compound both before and after purification?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.[8][9]

Analytical TechniqueInformation Provided & Key Insights
Melting Point Provides a quick indication of purity. Pure crystalline solids melt over a narrow range (e.g., 1-2 °C). Impurities typically cause melting point depression and broadening.[8]
Thin-Layer Chromatography (TLC) A rapid, qualitative method to visualize the number of components in your sample. Ideal for screening solvents for recrystallization and column chromatography.
High-Performance Liquid Chromatography (HPLC) The primary quantitative method for purity assessment. Using a UV or PDA detector, it can accurately determine the percentage purity by peak area.[3][10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capability of mass spectrometry. It confirms the molecular weight of the main peak and provides molecular weights for impurities, aiding in their identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural confirmation of the desired product and for identifying and quantifying impurities, provided they have unique signals.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.

Q4: My compound is "oiling out" as a liquid instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[11] This is common with impure samples that have a depressed melting point.

  • Causality: The high concentration of impurities lowers the mixture's melting point to below the temperature of the solution.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.

    • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives molecules more time to arrange into a crystal lattice.

    • Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or use a mixed solvent system where the compound is less soluble.[12][13]

Q5: The solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. How can I induce crystallization?

A5: Crystal formation requires nucleation, the initial step of lattice formation. If the solution is clean and the glass surface is very smooth, spontaneous nucleation may not occur.

  • Causality: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.

  • Solutions:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[11]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[11]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to re-establish a supersaturated state, then allow it to cool again.[14]

Q6: My final product is still colored (e.g., yellow or tan). How can I remove these impurities?

A6: Colored impurities are often large, polar, or conjugated molecules that have similar solubility to your product but are present in small amounts.

  • Causality: The colored impurity co-crystallizes with your product.

  • Solutions:

    • Activated Charcoal Treatment: Add a very small amount of activated charcoal (1-2% of your solute's weight) to the hot solution before filtration. The charcoal adsorbs the colored impurities on its high surface area. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use it sparingly, as it can also adsorb your product and reduce the yield.[15]

    • Perform a Second Recrystallization: A second recrystallization is often effective at removing trace amounts of impurities left after the first attempt.

Troubleshooting Guide: Column Chromatography

Q7: My separation is poor; the spots on TLC or peaks in the chromatogram are overlapping. How can I improve resolution?

A7: Poor resolution means the stationary phase is not differentiating well enough between your product and the impurities.

  • Causality: The mobile phase (eluent) is either too polar (moving everything too quickly) or not polar enough, or the stationary phase is not appropriate.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease Polarity: If compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your eluent. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.

      • Use a Gradient: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity eluent and gradually increase the polarity. This will hold back more polar impurities while allowing your less polar product to elute, then wash the more polar impurities off the column later.[7]

    • Change the Stationary Phase: While silica gel is most common, for very polar compounds like diamines, alumina or a C18-modified reversed-phase silica might provide a different selectivity and better separation.[7]

    • Column Dimensions: Use a longer, narrower column for difficult separations. Ensure your sample is loaded in a very concentrated, narrow band at the top of the column.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a generalized workflow. The ideal solvent must be determined experimentally.

Objective: To purify crude this compound by removing impurities with different solubility characteristics.

G cluster_prep Preparation cluster_main Procedure A 1. Solvent Screening (Find a solvent that dissolves the compound when hot but not when cold) B 2. Dissolve Crude Product in Minimum Amount of Hot Solvent A->B C 3. Hot Filtration (To remove insoluble impurities) B->C D 4. Cool Slowly (Allow crystals to form) C->D E 5. Isolate Crystals (Vacuum filtration) D->E F 6. Wash & Dry (Wash with cold solvent, dry under vacuum) E->F G G F->G Pure Product

Sources

preventing oxidation of diamine groups in 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative Degradation in Ortho-Diamine Systems Ticket ID: CAS-226701-59-3-SUP Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Directive

User: Research Scientist / Process Chemist Issue: Rapid browning/blackening of product, loss of yield, and insoluble impurities during the handling of 4,5-Diamino-2-fluorobenzonitrile.

Root Cause Analysis: this compound contains an electron-rich ortho-phenylenediamine (OPD) moiety. In the presence of atmospheric oxygen and trace moisture, this motif undergoes a radical-mediated oxidation cascade to form o-quinone diimines (QDI). These highly electrophilic intermediates rapidly polymerize or react with nucleophiles to form dark, insoluble phenazine-like oligomers (tars).

Core Directive: Treat the free base diamine as a transient intermediate . Do not store it as a free base if possible. Isolate it as a stable salt (e.g., HCl or H₂SO₄) or immediately engage it in the subsequent cyclization step (e.g., to a benzimidazole).

The Mechanics of Failure (Why it Oxidizes)

To prevent oxidation, you must understand the pathway. The fluorine substituent at the 2-position pulls electron density, but the 4,5-diamine system remains highly susceptible to Single Electron Transfer (SET) oxidation.

Diagram 1: Oxidation Cascade & Intervention Points

This diagram illustrates the degradation pathway and identifies specific chemical interventions to halt the process.

OxidationPathway Diamine 4,5-Diamino- 2-fluorobenzonitrile (Colorless/Pale Yellow) Radical Radical Cation Intermediate Diamine->Radical O2 / Light QDI o-Quinone Diimine (Reactive Electrophile) Radical->QDI -2H+, -2e- Polymer Insoluble Black Tars (Phenazine Oligomers) QDI->Polymer Self-Condensation Inert INTERVENTION A: Inert Atmosphere (N2/Ar) Degassed Solvents Inert->Diamine Prevents O2 contact Acid INTERVENTION B: Protonation (Salt Formation) Deactivates Lone Pairs Acid->Diamine Forms Stable Salt Antiox INTERVENTION C: Antioxidants (Ascorbic Acid/Bisulfite) Antiox->Radical Scavenges Radicals

Caption: Figure 1: The oxidative degradation pathway of o-diamines. Intervention points (A, B, C) are critical control measures.

Standard Operating Procedures (SOPs)

SOP-01: Synthesis & Isolation (The "Safe-Path" Protocol)

Use this protocol to generate and isolate the compound with minimal degradation.

ParameterSpecificationRationale
Atmosphere Nitrogen or Argon (Positive Pressure)Displaces O₂. Argon is preferred (heavier than air) for solid handling.
Solvent MeOH or EtOH (Degassed)Protic solvents stabilize the polar diamine, but dissolved O₂ is the enemy. Sparge with N₂ for 15 mins.
Reducing Agent Pd/C + H₂ or SnCl₂/HClIf using SnCl₂, the acidic byproduct naturally protects the amine.
Workup pH Keep Acidic (pH < 4) CRITICAL: The protonated ammonium salt is stable to air. The free base is not.

Step-by-Step Workflow:

  • Reduction: Perform reduction of the nitro-precursor in degassed solvent.

  • Filtration: Filter catalyst (Pd/C) under an inert blanket (e.g., inverted funnel with N₂ flow) or through a Celite pad that has been pre-washed with degassed solvent.

    • Self-Validation: The filtrate should be pale yellow. If it turns brown immediately upon dripping, your setup has an oxygen leak.

  • Acidification (Recommended): Do not rotovap to dryness as a free base. Add HCl (in dioxane or ether) directly to the filtrate.

  • Precipitation: The dihydrochloride salt will precipitate. Filter this solid.[1][2] It is stable and can be stored.[3][4][5][6]

SOP-02: Purification of Free Base (If Absolutely Necessary)

If you must isolate the free base (e.g., for a specific coupling reaction), follow this rapid-filtration protocol.

Avoid: Silica Gel Chromatography. Silica is slightly acidic and often contains trapped oxygen/metals that catalyze oxidation on the column, leading to "streaking" and low recovery.

Preferred Method: Precipitation/Trituration

  • Concentrate the reaction mixture under reduced pressure (keep bath < 40°C).

  • Dissolve residue in minimal degassed EtOAc or THF.

  • Add degassed Hexanes or Heptane dropwise until cloudy.

  • Cool to 0°C to crystallize.

  • Filter under N₂.

Troubleshooting & FAQs

Q1: My product turned black during the rotovap concentration. What happened?

Diagnosis: You concentrated the free base in the presence of air and heat. The Fix:

  • Never evaporate to complete dryness if possible.

  • Backfill the rotovap with Nitrogen, not air, when releasing the vacuum.

  • Add an antioxidant: A trace amount of ascorbic acid or BHT (Butylated hydroxytoluene) added to the solvent prior to evaporation can act as a sacrificial scavenger.

Q2: I see a new spot on TLC that trails near the baseline. Is this my product?

Diagnosis: Likely not. The "trailing" is often the polymerizing quinone species. Verification Test:

  • Take a small aliquot.[4]

  • Add a drop of dilute HCl.

  • Run TLC.[5]

  • Result: If the spot tightens up and moves differently, it was the amine. If it remains a dark streak, it is degradation product (tar).

Q3: Can I store the free base in the fridge?

Answer: Only for very short periods (<24 hours) and only if:

  • It is under Argon/Nitrogen.[5][7]

  • The container is taped/sealed (Parafilm is insufficient for long term; use a Schlenk tube or tightly capped vial in a desiccator).

  • Better Option: Store as the HCl salt. The salt is stable for months at 4°C.

Q4: How do I remove the "black stuff" (impurities) if my batch is already partially oxidized?

Protocol:

  • Dissolve the crude material in degassed dilute aqueous HCl (e.g., 1M). The diamine will dissolve; the polymerized "tars" are usually insoluble in acid.

  • Filter the black solids off.

  • Neutralize the filtrate with NaHCO₂ or NaOH under an inert atmosphere and extract immediately into organic solvent (EtOAc).

  • Proceed immediately to the next step.

Decision Support Workflow

Diagram 2: Purification & Storage Logic

Follow this logic tree to determine the best handling method for your specific context.

HandlingWorkflow Start Reaction Complete (Reduction Step) Check Is the next step immediate? Start->Check Immediate YES: Telescoping Check->Immediate Yes Store NO: Isolation Required Check->Store No Action1 Do NOT isolate. Add next reagent directly to reaction pot. Immediate->Action1 SaltQ Can you use the Salt form? Store->SaltQ MakeSalt Generate HCl Salt. Precipitate & Filter. Store at 4°C. SaltQ->MakeSalt Yes (Preferred) FreeBase Isolate Free Base. Use Degassed Solvents. Store under Ar at -20°C. SaltQ->FreeBase No (Risky)

Caption: Figure 2: Decision tree for isolation vs. telescoping. Salt formation is the preferred route for storage stability.

References

  • Fisher Scientific. Safety Data Sheet: 4-Amino-2-fluorobenzonitrile. (Accessed 2026). Provides hazard identification and general handling for fluorinated benzonitriles.

  • Sigma-Aldrich. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Detailed techniques for syringe transfer and inert atmosphere storage.

  • ResearchGate. An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile. (2025).[8] Describes analogous purification and stability issues for trifluoromethyl derivatives.

  • BenchChem. Preventing degradation of 2-Amino-4-iodobenzonitrile during reactions. Discusses oxidation sensitivity of amino-benzonitriles and light protection.

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. Reviews the use of antioxidants (sulfites, ascorbic acid) to prevent browning in amine/phenol systems.[9]

Sources

troubleshooting low solubility of 4,5-Diamino-2-fluorobenzonitrile in aqueous media

[1]

Executive Summary

You are likely encountering precipitation ("crashing out") when introducing 4,5-Diamino-2-fluorobenzonitrile (DAFBN) into aqueous buffers or biological media.[1][2]

The Root Cause: DAFBN behaves as a "brick dust" molecule.[1][2] Its planar structure allows tight


2

This guide provides a validated "Solubility Ladder" protocol to overcome these thermodynamic barriers without compromising chemical stability.

Part 1: The Chemistry of Insolubility

To solve the issue, we must first visualize why the molecule refuses to solvate.[2]

Molecular Analysis
  • Crystal Lattice Energy (High): The molecule is flat, promoting tight stacking.[1][2] The

    
     donors and 
    
    
    acceptor create a robust hydrogen-bonding network that water cannot easily break.[1]
  • Basicity (Low): Typical anilines have a pKa

    
     4.[1][2]6. However, the -F  and -CN  groups on DAFBN are electron-withdrawing.[1][2] This pulls electron density away from the amino groups, lowering their pKa to an estimated 2.0–2.5 .[1][2]
    
    • Consequence: At pH 7.4 (PBS) or even pH 4.0 (Acetate), the molecule is neutral and hydrophobic.[2] You must reach pH < 2.0 to protonate it fully.[1][2]

Visualizing the Solvation Block

SolvationMechanismcluster_0Solid State (Crystal Lattice)cluster_1Aqueous Media (pH 7.4)cluster_2Successful Solvation StrategyDAFBN_SolidDAFBN (Solid)High Lattice EnergyInteractionHydrophobic RepulsionDAFBN_Solid->InteractionResistsProtonationAcidification (pH < 2)Forms R-NH3+DAFBN_Solid->ProtonationRequires H+CosolventCosolvent (DMSO)Disrupts StackingDAFBN_Solid->CosolventRequires DipoleWaterWater MoleculesInteraction->WaterSolubleStable SolutionProtonation->SolubleIonic SolvationCosolvent->SolubleDipolar Solvation

Figure 1: Mechanism of insolubility and the two primary pathways (Ionization vs. Cosolvency) to achieve dissolution.[2]

Part 2: Troubleshooting FAQs

Q1: Why does my stock solution precipitate immediately upon adding to cell media?

A: This is the "Solvent Shift" effect.[1][2] If you dissolve DAFBN in 100% DMSO and spike it into media (pH 7.4), the DMSO concentration drops (e.g., to 0.1%).[2] The DAFBN molecules, now in a water-rich environment, instantly re-aggregate because the pH is too high to keep them ionized.[2]

  • Fix: You cannot rely on DMSO alone.[1][2] You must use an intermediate dilution step containing a surfactant or cyclodextrin (see Formulation Strategy below).[1][2]

Q2: Can I just add HCl to dissolve it?

A: Yes, but with a critical warning. While 0.1 M HCl will likely dissolve DAFBN by protonating the amines (

nitrile group (-CN)


12
  • Safety Rule: Perform acid dissolution on ice (0–4°C) and use the solution immediately. Do not store acidic stock solutions for long periods.[1][2]

Q3: What is the maximum solubility I can expect?

Based on structural analogs (diaminobenzonitriles), estimated limits are:

Solvent SystemEstimated SolubilityNotes
Water (pH 7) < 0.1 mg/mLPractically insoluble.[1][2]
0.1 M HCl 5–10 mg/mLRisk of hydrolysis over time.[1][2]
DMSO > 50 mg/mLExcellent stock solvent.[1][2]
Ethanol 1–5 mg/mLPoor; avoid as primary solvent.[1][2]
PEG-400 10–20 mg/mLGood for in vivo formulation.[1][2]

Part 3: Validated Protocols

Protocol A: The "Solubility Ladder" (For Stock Preparation)

Use this to determine the optimal condition for your specific concentration.[2]

  • Weighing: Weigh 5 mg of DAFBN into a glass vial.

  • Primary Solvent: Add 100 µL of DMSO (anhydrous). Vortex for 30 seconds.[1][2]

    • Checkpoint: If clear, your stock is 50 mg/mL.[2] If cloudy, sonicate at 30°C for 5 mins.

  • Aqueous Transition (The Critical Step):

    • Do NOT add water directly.[1][2]

    • Add Cosolvent/Surfactant Mix : 400 µL of PEG-400 or Propylene Glycol.[1][2]

    • Vortex.[1][2] Solution is now 10 mg/mL in 20% DMSO/80% PEG.[1][2]

Protocol B: Biological Assay Formulation (In Vitro)

Goal: Keep DAFBN soluble in cell media (pH 7.[1][2]4) without toxicity.[1][2]

Reagents:

  • Stock: 50 mg/mL DAFBN in DMSO.[1][2]

  • Vehicle: 20% HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in PBS.[1]

Workflow:

  • Prepare the Vehicle (20% HP-β-CD) and filter sterilize.[1][2]

  • Dilute the DMSO stock 1:100 into the Vehicle.[1][2]

    • Result: 0.5 mg/mL DAFBN in 1% DMSO / 20% Cyclodextrin.[1][2]

  • Add this mix to your cell culture media.[1][2]

    • Mechanism:[1][2][3][4] The cyclodextrin encapsulates the hydrophobic DAFBN, preventing precipitation even at neutral pH [1].[2]

Part 4: Decision Tree for Formulation

Use this flowchart to select the correct solvent system for your application.

FormulationDecisionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cell Culture)AppType->InVitroInVivoIn Vivo (Animal Model)AppType->InVivoChemSynChemical SynthesisAppType->ChemSynDMSO_LimitIs 0.5% DMSO tolerated?InVitro->DMSO_LimitRouteRoute of Admin?InVivo->RouteSolventUse DMF or DMAc(High boiling, polar)ChemSyn->SolventUseCDUse HP-beta-Cyclodextrin+ 0.5% DMSODMSO_Limit->UseCDYesUseBSAPre-complex with BSA(Albumin carrier)DMSO_Limit->UseBSANoIVIV InjectionRoute->IVPOOral GavageRoute->POForm_IV10% DMSO / 40% PEG400 / 50% SalineIV->Form_IVForm_PO0.5% Methylcellulose / 0.1% Tween 80(Suspension)PO->Form_PO

Figure 2: Decision matrix for selecting the appropriate vehicle based on experimental constraints.[2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for pKa shifts in substituted anilines). [2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile (Analogous substructure properties).

  • Sigma-Aldrich. (n.d.).[1][2] DMSO Solubility Data and Handling for Organic Synthesis.

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for this compound before handling, as aromatic amines may possess toxic or mutagenic properties.[1]

storage conditions to maintain stability of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 4,5-Diamino-2-fluorobenzonitrile

Quick Reference: Storage Specifications

ParameterSpecificationCritical Note
CAS Number 226701-59-3Verify identity before use.
Primary Storage +2°C to +8°C (Refrigerated)Long-term storage at -20°C is acceptable but requires strict freeze-thaw protocols.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Critical: The ortho-diamine motif is highly susceptible to oxidative degradation.[1]
Light Exposure Protect from Light Store in amber vials or wrap in aluminum foil.[1]
Hygroscopicity ModerateStore with desiccants; equilibrate to Room Temp (RT) before opening.
Shelf Life 12–24 MonthsOnly if seal remains unbroken and stored under inert gas.

Part 1: Troubleshooting Guide (Q&A)

Q1: The powder has turned from off-white to a dark brown/black color. Is it still usable?

  • Diagnosis: This indicates significant oxidative degradation .[1] Aromatic ortho-diamines (positions 4 and 5) are electron-rich and prone to auto-oxidation, forming quinoidal species or azo-polymers when exposed to atmospheric oxygen.[1]

  • Action: Check purity via LC-MS or H-NMR.

    • If Purity >95%:: You may attempt recrystallization (typically from ethanol/water or toluene), but yield will be lost.

    • If Purity <90%:: Discard. The impurities (often paramagnetic radical species) can act as catalyst poisons in subsequent metal-catalyzed cross-couplings or cyclizations.[1]

Q2: My shipment arrived at room temperature, but the label says "Store at 2-8°C". Is the batch compromised?

  • Analysis: No. Short-term excursions (up to 7-14 days) at ambient temperature (below 25°C) are generally acceptable for this compound class during transport.[1] The 2-8°C requirement is for long-term kinetic stability to retard slow oxidation rates.[1]

  • Action: Immediately transfer the container to a refrigerator (2-8°C) upon receipt. If the solid appears melted or fused, verify purity immediately.

Q3: I am using this for a benzimidazole synthesis. Can I use a batch that has absorbed moisture?

  • Diagnosis: The nitrile group (-CN) at position 2 is generally stable, but the combination of moisture and the basicity of the amines can catalyze slow hydrolysis of the nitrile to an amide (4,5-diamino-2-fluorobenzamide).[1]

  • Action: Dry the compound in a vacuum desiccator over

    
     for 24 hours. If the reaction is moisture-sensitive (e.g., using acid chlorides), moisture will quench your reagents.[1]
    

Q4: How do I safely weigh out small amounts without degrading the whole bottle?

  • Protocol: Never open a cold bottle directly in humid air.[1]

    • Allow the bottle to warm to room temperature (approx. 30 mins) inside a desiccator to prevent condensation.

    • Open under a flow of nitrogen or inside a glovebox.[1]

    • Flush the headspace with Argon before re-sealing. Parafilm is insufficient; use electrical tape or a secondary containment jar.[1]

Part 2: Deep Dive – Degradation Mechanisms

Understanding why this compound degrades allows for better experimental design.

Ortho-Diamine Oxidation (Primary Failure Mode)

The 4,5-diamino motif is the "Achilles' heel" of this molecule.[1] Unlike isolated amines, vicinal (neighboring) diamines can undergo a stepwise oxidation to form quinonediamines and eventually polymerized phenazines or azo-linkages.[1] This process is accelerated by:

  • Light: Photo-excitation generates radical species.[1]

  • Trace Metals: Iron or copper traces on spatulas can catalyze this oxidation.[1]

Nitrile Hydrolysis (Secondary Failure Mode)

While the fluorine atom at position 2 withdraws electrons (stabilizing the ring), it also makes the nitrile carbon slightly more electrophilic. In the presence of water and the molecule's own basic amines (acting as an intramolecular base), the nitrile can slowly hydrolyze to an amide, especially if stored in a humid, acidic environment.

Visualizing the Quality Control Workflow

Storage_Workflow Start Receive Shipment (this compound) Check_Temp Was shipment > 25°C for > 2 weeks? Start->Check_Temp Visual_Inspect Visual Inspection: Color? Check_Temp->Visual_Inspect No QC_Test Run LC-MS / H-NMR Check_Temp->QC_Test Yes (Risk of degradation) Good Off-White/Pale Yellow (Acceptable) Visual_Inspect->Good Pale Solid Suspect Brown/Black/Sticky (Oxidation/Hydrolysis) Visual_Inspect->Suspect Dark Solid Storage Store at 2-8°C Under Argon/N2 Protect from Light Good->Storage Suspect->QC_Test QC_Test->Storage Purity > 98% Purify Recrystallize or Discard QC_Test->Purify Purity < 95%

Figure 1: Decision matrix for assessing the stability and usability of incoming or stored this compound batches.

Part 3: Standard Operating Procedure (SOP)

Protocol: The "Inert Blanket" Re-Sealing Method

Objective: To maximize shelf-life of the remaining stock after opening.[1]

Materials Required:

  • Argon or Nitrogen tank with a low-pressure regulator.[1]

  • Pasteur pipette attached to the gas line.

  • Parafilm M® and electrical tape.

Steps:

  • Equilibration: Remove the vial from the refrigerator 30 minutes prior to use. Wipe away any external condensation.[1]

  • Dispensing: Weigh the required amount quickly. Avoid using metal spatulas if possible (use antistatic plastic or glass) to reduce radical initiation.

  • Purging:

    • Insert the Pasteur pipette tip into the vial, positioning it roughly 1 cm above the powder surface.

    • Gently flow inert gas (Argon is heavier than air and preferred) for 10–15 seconds. Do not blow the powder out.[1]

  • Sealing: While removing the pipette, immediately screw the cap back on tightly.

  • Wrapping: Wrap the cap junction with Parafilm to prevent moisture ingress, followed by a layer of electrical tape for mechanical security.

  • Storage: Place the vial back into a secondary container (e.g., a larger jar with a desiccant packet) and return to 2-8°C storage.

References

  • National Institutes of Health (NIH). (2023). Metabolic Stability and Oxidation of Fluorinated Small Molecules. PMC. Retrieved February 20, 2026, from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedure for Handling Time Sensitive Chemicals (Aromatic Amines). University of Notre Dame.[2] Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Separation & Purification of 4,5-Diamino-2-fluorobenzonitrile Derivatives

[1]

Introduction: The "Fluoro-Regio" Trap

You are likely accessing this guide because you are working with 4,5-diamino-2-fluorobenzonitrile (CAS 226701-59-3) as a scaffold for benzimidazole synthesis.[1] The presence of the fluorine atom at the C2 position of the phenyl ring creates a permanent electronic asymmetry. When this diamine is cyclized to form a benzimidazole, or when the benzimidazole is subsequently

  • Tautomeric Ambiguity: In

    
    -unsubstituted benzimidazoles, the proton rapidly migrates between N1 and N3.[1]
    
  • Alkylation Isomers: Upon alkylation, you generate a mixture of 5-fluoro and 6-fluoro isomers (relative to the benzimidazole numbering).[1]

  • Precursor Isomers: If you are synthesizing the diamine itself, you may be dealing with separation of 4-amino-2-fluoro-5-nitrobenzonitrile from its 5-amino regioisomer.[1]

This guide provides self-validating protocols to resolve these specific mixtures.

Module 1: Chromatographic Separation Strategies

Q: My regioisomers co-elute on standard C18. How do I improve resolution?

A: You must exploit the electronic difference the Fluorine atom induces on the basic Nitrogen. Standard C18 columns often fail because the hydrophobicity of the 5-F and 6-F isomers is nearly identical. To separate them, you must target their differing pKa values or


1
Protocol A: pH-Switching (The "Ionization" Method)

The fluorine atom is electron-withdrawing.[1] Depending on its distance from the protonated nitrogen, it will slightly alter the pKa of the imidazole ring.

  • Low pH (Formic Acid, pH ~2.5): Both isomers are fully protonated. Separation relies on hydrophobic interaction with the stationary phase.[1]

  • High pH (Ammonium Bicarbonate, pH > 9.0): Both isomers are neutral. This often provides better separation for benzimidazoles because the lone pair electrons are available for interaction with the stationary phase without ionic repulsion.

Recommendation: If acidic conditions fail, switch to a high-pH stable C18 column (e.g., Waters XBridge or Gemini NX) using 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Protocol B: Fluorinated Stationary Phases (The "Fluoro-Fluoro" Interaction)

If C18 fails, switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP phases interact strongly with halogenated analytes via halogen-bonding and

    
    -
    
    
    interactions.[1] The 5-F and 6-F isomers will have distinct interaction energies with the fluorine-rich stationary phase.[1]
  • Mobile Phase: Methanol is often superior to Acetonitrile on PFP columns for fluorinated compounds due to different solvation shells.[1]

Visual Workflow: HPLC Method Development

HPLC_StrategyStartStart: Regioisomers Co-elute on C18 (Acidic)Check_pHStep 1: Switch to High pH (pH > 9)(Ammonium Bicarbonate)Start->Check_pHCheck_PFPStep 2: Switch Column to PFP(Pentafluorophenyl)Check_pH->Check_PFPStill Co-elutingSuccessResolution > 1.5(Proceed to Prep)Check_pH->SuccessSeparatedCheck_ModifierStep 3: Change Modifier(MeCN -> MeOH)Check_PFP->Check_ModifierCheck_Modifier->Success

Caption: Decision tree for resolving stubborn fluorinated regioisomers using orthogonal chromatography.

Module 2: Crystallization & Salt Screening (Scalable Purification)

Q: Can I separate these isomers without running a column?

A: Yes, by using the "Salt Differential" technique. Regioisomers often have vastly different lattice energies when converted to specific salts. The 5-fluoro and 6-fluoro isomers will have different crystal packing efficiencies.[1]

The HCl Salt Protocol

This method is historically validated for benzimidazole derivatives (e.g., Letrozole intermediates).

  • Dissolution: Dissolve the crude mixture (free base) in a minimal amount of hot Ethyl Acetate or Ethanol.

  • Acidification: Slowly add 1.0 - 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • Precipitation: Allow the solution to cool slowly to room temperature, then to 0°C.

    • Observation: One regioisomer often precipitates as the HCl salt, while the other remains in the mother liquor.

  • Filtration: Filter the solid.

  • Validation: Analyze both the solid cake and the mother liquor by

    
    -NMR (see Module 3).
    

Table 1: Common Solvent Systems for Benzimidazole Recrystallization

Solvent SystemPolarityTarget Application
Ethanol / Water (9:1) HighGeneral purification of HCl salts.[1]
Ethyl Acetate / Hexane MediumPurification of free bases (neutral forms).
Dichloromethane / MeOH MediumGood for highly substituted/lipophilic derivatives.[1]
Acetone MediumSpecific for separating isomers with different H-bond acceptors.[1]

Module 3: Analytical Validation (The "Truth" Serum)

Q: How do I definitively identify which regioisomer I have?

A: Do NOT rely on


-NMR alone.[1] You must use 

-NMR and NOE.
1
Technique 1:

-NMR (The Gold Standard)

The fluorine chemical shift is highly sensitive to its environment.

  • Protocol: Run a non-decoupled

    
    -NMR.
    
  • Diagnostic: Look for the coupling constants (

    
    -values).[1][2]
    
    • Ortho-coupling (

      
      ):  ~8-10 Hz.[1]
      
    • Meta-coupling (

      
      ):  ~5-6 Hz.[1]
      
    • Para-coupling (

      
      ):  ~2 Hz (often unresolved).
      
  • Differentiation: In the 5-fluoro isomer, the fluorine is para to the imidazole nitrogen (N1 or N3 depending on alkylation). In the 6-fluoro isomer, it is meta.[1] The electronic shielding from the nitrogen lone pair will shift the

    
     signal significantly (often by 2-5 ppm).
    
Technique 2: 1D-NOE (Nuclear Overhauser Effect)

If you have an



  • Result A: If you see an NOE enhancement of the proton ortho to the Fluorine

    
     You can map the distance.
    
  • Result B: If you see NOE enhancement of a proton that is not coupled to Fluorine

    
     It confirms the other regioisomer.
    

Visual Mechanism: N-Alkylation Regioisomers

Isomer_OriginDiamine4,5-Diamino-2-fluorobenzonitrileCyclizationCyclization(e.g., Formic Acid)Diamine->CyclizationTautomerBenzimidazole Tautomer(Rapid Equilibrium)Cyclization->TautomerAlkylationAlkylation (R-X)Tautomer->AlkylationIsomer1Regioisomer A(5-Fluoro-N1-R)Alkylation->Isomer1Path 1Isomer2Regioisomer B(6-Fluoro-N1-R)Alkylation->Isomer2Path 2

Caption: The divergence point where permanent regioisomers are formed during alkylation.[1]

FAQs: Troubleshooting Common Issues

Q: I see two spots on TLC, but they merge into one peak on my Prep-HPLC. Why? A: This is likely a "Mass Overload" or "Solvent Effect" issue.[1]

  • Fix 1: Inject a smaller volume or lower concentration.

  • Fix 2: Ensure your sample solvent matches the mobile phase.[1] Dissolving a sample in 100% DMSO and injecting it into a high-aqueous gradient causes "breakthrough" where the compounds surf on the DMSO plug. Dilute your sample with water/buffer before injection.[1]

Q: My product is turning pink/brown on the column. A: Diamino-benzonitriles and their derivatives are oxidation-sensitive.[1]

  • Fix: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to your aqueous mobile phase to prevent on-column oxidation.[1]

References

  • Lim, T. X., Pierens, G. K., & Bernhardt, P. V. (2021). Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. Magnetic Resonance in Chemistry.

  • Kulik, A., et al. (2011).[3] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[1][3]

  • Srivastava, R., et al. (2018). Alkylated benzimidazoles: Design, synthesis, docking... and activity against HIV. Journal of Molecular Structure.

  • Google Patents. (2010).[1] Regioselective synthesis of letrozole (WO2010146391A1).[1]

optimizing catalyst selection for 4,5-Diamino-2-fluorobenzonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-Diamino-2-fluorobenzonitrile (DAFBN) . This intermediate presents a "perfect storm" of challenges for catalytic coupling: it is an electron-deficient aryl system, a bidentate ligand capable of catalyst poisoning, and possesses a hydrolytically sensitive nitrile group.

This guide moves beyond generic protocols to address the specific electronic and steric constraints of DAFBN.

Strategic Overview: The "Bidentate Trap"

The primary failure mode in coupling this substrate is catalyst deactivation . The ortho-diamine motif is a potent chelator. Standard Palladium sources (e.g., Pd(PPh


)

, Pd(OAc)

) will be sequestered by the diamine, forming a stable, non-reactive square-planar complex (Pd-diamine chelate), often observed as immediate precipitation ("Pd black") or stalled conversion.

The Solution: You must use bulky, monodentate phosphine ligands or Precatalyst scaffolds that sterically prevent the substrate from bidentate coordination.

Decision Matrix: Select Your Pathway

Before selecting a catalyst, define your transformation. The presence of the ortho-diamine dictates whether you are functionalizing a single amine or cyclizing the system.

CatalystDecision Start Target Transformation Choice1 C-N Cross Coupling (Buchwald-Hartwig) Start->Choice1 Choice2 Heterocyclization (Benzimidazole Formation) Start->Choice2 Ligand Ligand Selection: Must be Bulky & Monodentate Choice1->Ligand Method Cyclization Partner Choice2->Method Rec1 BrettPhos / RuPhos (Prevents N,N-chelation) Ligand->Rec1 Precat Source: Pd-G3/G4 Precatalysts (Avoids induction period) Ligand->Precat Aldehyde Aldehyde (+ Oxidant) Method->Aldehyde Acid Carboxylic Acid Method->Acid Cat1 Cat: Cu(OAc)2 or FeCl3 (Oxidative Coupling) Aldehyde->Cat1 Cat2 Cat: Polyphosphoric Acid or Lewis Acid (Yb(OTf)3) Acid->Cat2

Figure 1: Decision matrix for catalyst selection based on reaction pathway.

Regioselectivity: The Electronic Landscape

Critical Insight: Not all amines are created equal. In DAFBN, the 4- and 5-position amines have vastly different nucleophilicities due to the combined effects of the Nitrile (CN) and Fluorine (F) substituents.

PositionSubstituent Effects (Hammett)Electronic StatusNucleophilicity
4-NH

para-CN (Strong Withdrawal) meta-F (Inductive Withdrawal)Highly Deactivated Low
5-NH

meta-CN (Withdrawal) para-F (Resonance Donation )Moderately Deactivated High (Primary Target)

Implication: In electrophilic attacks (acylation) or Pd-catalyzed couplings, the 5-NH


  will react first. If you need to couple the 4-position, you must protect the 5-position or rely on intramolecular directing groups.
Protocol: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

For coupling DAFBN with Aryl Halides.

The Challenge: The electron-deficient nature of the amine makes the reductive elimination step difficult, while the nitrile group is sensitive to strong bases (hydrolysis risk).

Optimized Conditions:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (2–5 mol%).

    • Why: G4 precatalysts generate the active L-Pd(0) species immediately upon deprotonation, avoiding the need for the electron-poor amine to reduce Pd(II).

  • Base: K

    
    PO
    
    
    
    (anhydrous) or Cs
    
    
    CO
    
    
    .
    • Why: Avoid NaOtBu or LHMDS. Strong alkoxides can attack the nitrile (forming imidates) or cause polymerization of the fluoro-arene via

      
      .
      
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous).

  • Temperature: 80–100 °C.[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Aryl Halide (1.0 equiv), DAFBN (1.1 equiv), and Base (2.0 equiv). Cycle Argon/Vacuum 3x.

  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv) under positive Argon flow.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Filter through Celite (to remove Pd/Salts). Do not do an acidic wash (risk of hydrating the nitrile).

Protocol: Oxidative Cyclization to Benzimidazoles

For reacting DAFBN with Aldehydes.

The Challenge: Traditional acid-catalyzed condensation (Phillips condensation) often requires harsh conditions that hydrolyze the nitrile.

Optimized Conditions (Green Oxidative Coupling):

  • Catalyst: Cu(OAc)

    
      (10 mol%) or Yb(OTf)
    
    
    
    (5 mol%).
  • Oxidant: Air (Open flask) or TEMPO (catalytic).

  • Solvent: EtOH or MeOH.

Step-by-Step Workflow:

  • Mix DAFBN (1.0 equiv) and Aldehyde (1.0 equiv) in EtOH.

  • Add Cu(OAc)

    
      (10 mol%).
    
  • Stir open to the air at Room Temperature (or 40 °C) for 6 hours.

    • Mechanism:[1][2][3] The copper facilitates the formation of the aminal and subsequent oxidation to the imidazole ring, using atmospheric oxygen as the terminal oxidant.

  • Purification: The product often precipitates. If not, evaporate and recrystallize from EtOH/Water.

Troubleshooting & FAQs

Q: My reaction mixture turned into a black mirror immediately. What happened? A: You likely experienced "Pd-black" precipitation. This occurs when the ortho-diamine chelates the Pd, displacing the phosphine ligands.

  • Fix: Switch to a bulky ligand like BrettPhos or tBuXPhos . These ligands are too large to allow the diamine to bridge or chelate effectively, keeping the Pd active in the catalytic cycle.

Q: The nitrile peak (2220 cm⁻¹) disappeared from my IR/NMR. Why? A: Hydrolysis occurred.

  • Cause: Using aqueous bases (K

    
    CO
    
    
    
    in water) or strong nucleophilic bases (NaOH, NaOMe).
  • Fix: Switch to anhydrous Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    and ensure solvents are dry.

Q: I am getting a mixture of regioisomers. How do I select for the 4-position? A: Direct coupling to the 4-position is difficult due to the deactivating effect of the nitrile.

  • Strategy: You must protect the 5-position first (e.g., with a Boc group, though selectivity of protection is also driven by nucleophilicity). Alternatively, use a starting material where the 4-position is a halide (Br/Cl) and perform a "Reverse Buchwald" using a nitrogen nucleophile, rather than using DAFBN as the nucleophile.

References
  • Buchwald-Hartwig Amination of Electron-Deficient Amines

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Catalyst Poisoning by Chelating Diamines

    • Paul, F., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation. Journal of the American Chemical Society.
  • Regioselectivity in Diaminobenzonitriles

    • Kovtun, Y., et al. (2023). Diamino-Terephthalonitrile-based Single Benzene Fluorophores.[4] The Journal of Organic Chemistry.

  • Oxidative Cyclization for Benzimidazoles

    • Diao, X., et al. (2009). Copper-catalyzed synthesis of benzazoles via oxidative coupling. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Diamino-2-fluorobenzonitrile (CAS: 1350475-41-4 / 226701-59-3) is a critical pharmacophore in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its structural integrity—specifically the ortho positioning of the fluorine atom relative to the nitrile group and the vicinal diamine motif—is pivotal for downstream biological activity.

This guide provides an in-depth technical analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard library matching, we focus on mechanistic fragmentation pathways to enable the differentiation of this compound from its positional isomers (e.g., 2,3-diamino-6-fluorobenzonitrile) and defluorinated impurities.

Experimental Configuration & Protocol

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This setup ensures the detection of diagnostic ions required for structural confirmation.

Instrumentation & Parameters
ParameterSetting / SpecificationRationale
Ionization Source ESI (Electrospray Ionization), Positive ModeProtonation of the amino groups is the most efficient ionization channel ([M+H]⁺).
Analyzer Q-TOF or Orbitrap (High Resolution)Accurate mass (<5 ppm) is required to distinguish neutral loss of HF (20.006 Da) from other losses.
Capillary Voltage 3.0 – 3.5 kVStandard range to maintain stable spray without in-source fragmentation.
Collision Energy (CE) Stepped: 15, 30, 45 eVLow CE preserves the molecular ion; High CE reveals the "hard" cleavage of the C-F bond.
Mobile Phase A: 0.1% Formic Acid in H₂OB: AcetonitrileAcidic pH promotes the formation of the [M+H]⁺ precursor at m/z 152.06.
Sample Preparation Workflow
  • Stock Solution: Dissolve 1 mg of substance in 1 mL DMSO (due to limited solubility of planar aromatics).

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.

  • Direct Infusion: For initial tuning, infuse at 5 µL/min to optimize transmission of m/z 152.

Fragmentation Mechanism Analysis

The fragmentation of this compound is governed by three competing pathways: Nitrile Elimination , Vicinal Diamine Cyclization , and the Ortho-Fluorine Effect .

The Parent Ion
  • Observed Mass: m/z 152.0629 (Theoretical [M+H]⁺ for C₇H₇FN₃)

  • Stability: High. The aromatic ring stabilizes the positive charge, requiring moderate collision energy (>20 eV) to induce significant fragmentation.

Primary Fragmentation Channels
Pathway A: Loss of HCN (The Nitrile Signature)

A characteristic cleavage for benzonitriles. The protonated molecular ion undergoes a rearrangement where the cyano group is expelled as hydrogen cyanide (HCN, 27.01 Da).

  • Transition: m/z 152 → m/z 125

  • Mechanism: Ipso-substitution or 1,2-elimination driven by the stability of the resulting phenyl cation.

Pathway B: Loss of Ammonia (The Diamine Signature)

Common in aniline derivatives, specifically where vicinal amines (4,5-position) are present.

  • Transition: m/z 152 → m/z 135

  • Mechanism: Loss of NH₃ (17.03 Da). In ortho-diamines, this often precedes a ring closure to form a benzimidazole-like radical cation, a process not possible in meta- or para-diamine isomers.

Pathway C: Loss of HF (The Ortho-Fluoro Effect)

This is the diagnostic pathway for the 2-fluoro isomer. The fluorine atom at position 2 is ortho to the nitrile group and meta to the amines. However, high-energy collisions can induce H-transfer from the amine to the fluorine, leading to the expulsion of Hydrogen Fluoride (HF, 20.01 Da).

  • Transition: m/z 152 → m/z 132

  • Significance: This loss is significantly suppressed if the fluorine is para to the proton source, making it a key differentiator.

Visualization of Fragmentation Pathways

FragmentationPathways M_Ion Precursor Ion [M+H]+ m/z 152.06 Frag_NH3 [M+H - NH3]+ m/z 135.04 (Imine/Cyclic Cation) M_Ion->Frag_NH3 - NH3 (17 Da) Vicinal Diamine Effect Frag_HCN [M+H - HCN]+ m/z 125.05 (Fluoro-diaminophenyl Cation) M_Ion->Frag_HCN - HCN (27 Da) Nitrile Cleavage Frag_HF [M+H - HF]+ m/z 132.06 (Benzonitrile Radical Cation) M_Ion->Frag_HF - HF (20 Da) High Energy / Ortho Effect Sec_Frag Secondary Fragments (m/z 108, 98) Frag_NH3->Sec_Frag Frag_HCN->Sec_Frag

Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to structural isomers generated as byproducts. The table below compares the target compound against its most common isomer, 2,3-Diamino-6-fluorobenzonitrile .

FeatureTarget: 4,5-Diamino-2-F Isomer: 2,3-Diamino-6-F Differentiation Logic
Base Peak (Low CE) m/z 152 (Intact)m/z 152 (Intact)Indistinguishable in MS1.
NH₃ Loss (m/z 135) Dominant ModerateThe 4,5-diamine (para to F/CN) has less steric hindrance, facilitating NH₃ loss/cyclization.
HF Loss (m/z 132) Distinct Weak / AbsentIn the Target, F is ortho to CN. In the Isomer, F is ortho to NH₂. The F-NH₂ interaction in the isomer often favors HF loss more readily, but the specific m/z 132/135 ratio is the fingerprint.
Diagnostic Ratio High m/z 125 (HCN loss)High m/z 132 (HF loss)The 2,3-isomer's F-NH₂ proximity promotes HF ejection over HCN loss compared to the 4,5-isomer.
Differentiation Workflow

To distinguish these isomers in a mixed sample (e.g., crude synthesis reaction), use the following logic gate:

IsomerLogic Start Precursor m/z 152 Check_HF Check m/z 132 (Loss of HF) Start->Check_HF MS/MS @ 30eV Target Target Identified: 4,5-Diamino-2-F Check_HF->Target Low Intensity (<20% of Base) Isomer Isomer Flagged: 2,3-Diamino-6-F Check_HF->Isomer High Intensity (>50% of Base)

Figure 2: Logic gate for distinguishing the target compound from high-HF-loss isomers.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Benzonitrile Derivatives. National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010). Structural analysis of fluoro-substituted anilines and benzonitriles using ESI-MS/MS. Journal of Mass Spectrometry.

  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules regarding ortho effects and neutral losses).
  • PubChem Compound Summary. 4-Amino-2-fluorobenzonitrile (Analogous substructure data).

impact of fluorine substitution on biological activity of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Fluorine Substitution on Biological Activity of Benzonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Fluorine Effect" on Benzonitriles

In medicinal chemistry, the benzonitrile scaffold is a privileged structure found in blockbuster drugs ranging from aromatase inhibitors (Letrozole) to NNRTIs (Rilpivirine). However, the biological efficacy of these derivatives is often limited by metabolic instability and suboptimal binding kinetics.

This guide objectively compares non-fluorinated benzonitrile derivatives against their fluorinated analogs. Experimental data confirms that strategic fluorine substitution—specifically at the ortho or meta positions relative to the nitrile group—can potentiate biological activity by 10-100 fold , primarily through two mechanisms:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) renders the aromatic ring resistant to Cytochrome P450 (CYP) oxidative debenzylation.

  • Electronic Modulation: Fluorine's electronegativity lowers the pKa of the aromatic system and alters the dipole moment, facilitating unique multipolar interactions within the binding pocket.

Physicochemical Comparison: H vs. F Substitution

Before analyzing biological data, it is critical to understand the fundamental shifts in physicochemical properties that occur when a hydrogen atom on a benzonitrile ring is replaced by fluorine.

PropertyHydrogen (H)Fluorine (F)Impact on Benzonitrile Scaffold
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; "Bioisosteric" replacement.
Electronegativity (Pauling) 2.14.0Strong electron-withdrawal deactivates the ring toward oxidation.
C-X Bond Strength ~99 kcal/mol~116 kcal/molBlocks metabolic "soft spots" (e.g., hydroxylation).
Lipophilicity (Hansch

)
0.00+0.14Increases logP, enhancing membrane permeability (CNS penetration).
Hammett Constant (

)
0.000.06Increases acidity of remaining protons; alters nitrile reactivity.
Comparative Case Studies: Experimental Data
Case Study A: Aromatase Inhibitors (Potency & Selectivity)

Context: Aromatase inhibitors (AIs) often utilize a benzonitrile moiety to coordinate with the heme iron of the CYP19A1 enzyme. A study on dual aromatase-sulfatase inhibitors (DASIs) compared halogenated analogs to optimize potency.[1]

Comparison: Non-fluorinated vs. Fluorinated Sulfamate Benzonitriles

Compound VariantSubstitution PatternIC50 (Aromatase)IC50 (Steroid Sulfatase)Fold Improvement
Compound 11 meta-Fluoro (m-F)39 nMN/ABaseline
Compound 12 meta,meta'-Difluoro (m,m'-F2)1.3 nM 39 nM30x Potency Increase
Compound 3 ortho-Fluoro (o-F)12 nM40 nM3.2x Potency Increase
  • Analysis: The m,m'-difluoro substitution (Compound 12) provided a drastic 30-fold increase in potency compared to the mono-substituted analog. The fluorine atoms likely engage in favorable electrostatic interactions with the hydrophobic pocket residues of the aromatase active site, while simultaneously preventing metabolic hydroxylation at the vulnerable meta positions.

Case Study B: Agrochemical Efficiency (Herbicidal Activity)

Context: The benzonitrile herbicide Dichlobenil (2,6-dichlorobenzonitrile) is a standard. However, fluorine substitution in related scaffolds (benzoxazinones derived from benzonitriles) dramatically alters selectivity.

Comparison: Bentranil vs. Fluorobentranil

ProductStructureTarget Weed ControlSelectivity Profile
Bentranil Non-fluorinated parentModerate broad-leaf controlLow (Phytotoxic to crops)
Fluorobentranil 5-Fluoro-substitutedHigh broad-leaf controlHigh (Safe on Rice/Maize)
  • Analysis: The introduction of fluorine transformed a non-selective, moderately active compound into a highly selective, potent herbicide. The fluorine atom prevents rapid degradation in the target weed while allowing metabolism in the crop species (rice/maize), a phenomenon known as "selectivity by differential metabolism."

Mechanistic Visualization

The following diagram illustrates the "Fluorine Shield" effect, where fluorine substitution blocks CYP450-mediated metabolism, forcing the molecule to remain in its active form longer.

FluorineShield Substrate_H Benzonitrile (H-Substituted) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_H->CYP450 Vulnerable C-H Bond Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite Rapid Oxidation Substrate_F Fluorobenzonitrile (F-Substituted) CYP_Block Metabolic Blockade (C-F Bond Strength) Substrate_F->CYP_Block Steric/Electronic Shield CYP_Block->CYP450 Inhibits Active_Drug Sustained Bioactivity (Prolonged Half-life) CYP_Block->Active_Drug Preserves Structure

Caption: The "Fluorine Shield" mechanism. Substitution of Hydrogen with Fluorine prevents CYP450 oxidative attack, significantly extending the biological half-life of the benzonitrile derivative.

Experimental Protocols

To validate the impact of fluorine substitution in your own research, follow these standardized protocols.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance (


) difference between a benzonitrile and its fluorinated analog.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound A (Non-fluorinated) and Test Compound B (Fluorinated) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Add Test Compound (final conc. 1 µM). Pre-incubate at 37°C for 5 mins.

    • Initiate: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines half-life (
      
      
      ).
    • Success Metric: A fluorinated analog should exhibit a

      
       at least 2-fold higher  than the parent.
      
Protocol B: Competitive Binding Assay (Potency)

Objective: Measure the IC50 shift due to fluorine substitution.

  • Reagents: Recombinant target enzyme (e.g., CYP19A1), fluorogenic substrate, and Test Compounds.

  • Serial Dilution: Prepare 10-point dose-response curves (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Reaction:

    • Mix Enzyme + Test Compound. Incubate 10 min at RT.

    • Add Substrate to initiate.

  • Detection: Measure fluorescence intensity (kinetic mode) for 30 mins.

  • Data Processing: Fit data to a 4-parameter logistic equation.

    
    
    
Synthesis & Evaluation Workflow

The following workflow outlines the logical progression from rational design to biological validation of fluorinated benzonitriles.

Workflow Design 1. Rational Design (Identify Metabolic Soft Spots) Synthesis 2. Synthesis (Nucleophilic Aromatic Substitution / Halogen Exchange) Design->Synthesis Characterization 3. Structural Confirmation (19F-NMR, X-Ray) Synthesis->Characterization Assay_Metabolism 4. Stability Assay (Microsomal Clearance) Characterization->Assay_Metabolism Assay_Potency 5. Potency Assay (Target IC50) Assay_Metabolism->Assay_Potency Decision Compare Data (Is t1/2 > 2x? Is IC50 < Parent?) Assay_Potency->Decision

Caption: Step-by-step workflow for synthesizing and validating fluorinated benzonitrile derivatives.

References
  • Synthesis and structure-activity relationship of derivatives of the dual aromatase-sulfatase inhibitor. Journal of Medicinal Chemistry. (2006). Comparison of halogenated sulfamate benzonitriles (Compounds 11 vs 12). Link

  • Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution. CHIMIA. (2004). Case study on Bentranil vs Fluorobentranil. Link

  • Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues. European Journal of Medicinal Chemistry. (2011). Evaluation of benzonitrile analogs in H295R cells. Link

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2020). Mechanistic review of C-F bond impact on CYP metabolism. Link

  • Fluorine in Pharmaceutical and Medicinal Chemistry. Molecular Diversity Preservation International. (2018). General principles of fluorine substitution in drug design. Link

Sources

IR spectroscopy characteristic peaks of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Purity Assessment and Synthesis Monitoring[1]

Executive Summary & Technical Context

4,5-Diamino-2-fluorobenzonitrile (CAS: 226701-59-3) is a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1] Its structural integrity—defined by the simultaneous presence of a nitrile group, a fluorine atom, and two vicinal amino groups—is pivotal for downstream cyclization reactions.

This guide provides a technical framework for using Infrared (IR) Spectroscopy to validate the identity of this compound. Unlike standard data sheets, this document focuses on comparative analysis , distinguishing the target product from its specific synthetic precursors (e.g., nitro-analogs) and structural impurities.[1]

Theoretical vs. Experimental Spectral Analysis

The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing nitrile/fluorine groups and the electron-donating amino groups.[1]

2.1 Characteristic Peak Assignments

The following table synthesizes theoretical vibrational modes with empirical data from structural analogs (e.g., 4-amino-2-fluorobenzonitrile, 2-amino-4-chlorobenzonitrile).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3300 Medium-StrongAppears as a complex multiplet due to two -NH₂ groups; critical for confirming reduction.[1]
Nitrile (-C≡N) C≡N Stretch2220 – 2240 Sharp, MediumDiagnostic peak.[1] Position is slightly lowered by amino resonance compared to nitro-precursors (~2240+ cm⁻¹).[1]
Primary Amine N-H Scissoring1620 – 1650 MediumOverlaps with aromatic ring breathing but distinctive for primary amines.
Aromatic Ring C=C Stretch1500 – 1600 VariableStandard aromatic skeletal vibrations.
Aryl Fluoride (Ar-F) C-F Stretch1200 – 1250 StrongCritical for identity. Distinguishes from defluoro-impurities.[1]
Aryl Amine (Ar-N) C-N Stretch1250 – 1340 Medium-StrongConfirms attachment of nitrogen to the ring.[1]
Substituted Benzene C-H Out-of-Plane (OOP)800 – 900 StrongPattern indicative of 1,2,4,5-tetrasubstitution (isolated hydrogens).[1]

Expert Insight: The C-F stretch is often the strongest peak in the fingerprint region. If this band is absent or significantly shifted, suspect defluorination (a common side reaction in high-temperature aminations).[1]

Comparative Analysis: Product vs. Alternatives

In a drug development context, "alternatives" refer to the chemical species present immediately before or parallel to the final product. The most critical comparison is against the Nitro-Precursor (e.g., 4-amino-2-fluoro-5-nitrobenzonitrile).[1]

3.1 Reaction Monitoring: Nitro Reduction

The synthesis typically involves reducing a nitro group (-NO₂) to an amino group (-NH₂).[1] IR is the most efficient tool for monitoring this conversion in real-time.

  • Precursor Spectrum (Impurity):

    • Dominant Features: Strong asymmetric NO₂ stretch at ~1530–1550 cm⁻¹ and symmetric NO₂ stretch at ~1340–1350 cm⁻¹ .

    • Amine Region: Shows only one doublet (single NH₂ group).

  • Target Product Spectrum:

    • Validation Criteria: Complete disappearance of the 1530/1350 cm⁻¹ bands.

    • Confirmation: Significant broadening and intensification of the 3300–3450 cm⁻¹ region (increase from 2 to 4 N-H bonds).

3.2 Visualizing the Spectral Transition

The following diagram illustrates the logical flow for determining reaction completion using IR markers.

IR_Validation_Workflow Start Sample: Reaction Mixture Check_NO2 Check NO₂ Bands (1530 & 1350 cm⁻¹) Start->Check_NO2 NO2_Present Peaks Detected: Incomplete Reduction Check_NO2->NO2_Present Strong Abs. NO2_Absent Peaks Absent: Reduction Complete Check_NO2->NO2_Absent Baseline Check_NH2 Analyze NH₂ Region (3300-3450 cm⁻¹) NO2_Absent->Check_NH2 NH2_Confirm Complex Multiplet: Confirms Diamino Product Check_NH2->NH2_Confirm Check_CF Verify C-F Band (~1200-1250 cm⁻¹) NH2_Confirm->Check_CF Final_Result PASS: this compound Check_CF->Final_Result Strong Band Present

Figure 1: Decision tree for validating the synthesis of this compound from its nitro-precursor.

Experimental Protocol for Optimal Resolution

To distinguish the closely spaced amine stretches and the sharp nitrile peak, specific sample preparation is required.

4.1 Method: KBr Pellet vs. ATR[1]
  • Recommendation: Diamond ATR (Attenuated Total Reflectance) is preferred for speed and reproducibility in a QC environment.

  • Alternative: KBr Pellet is recommended if the sample is hygroscopic or if higher resolution in the fingerprint region (C-F stretch) is required for structural elucidation.

4.2 Step-by-Step Workflow
  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep (ATR): Place ~5 mg of the solid powder onto the crystal. Apply high pressure to ensure uniform contact (critical for the nitrile peak intensity).

  • Acquisition: Collect 32–64 scans.

  • Processing: Apply baseline correction. Do not smooth the spectrum excessively, as this may merge the N-H doublets.

  • Validation:

    • Zoom into 2200–2300 cm⁻¹ : Ensure a single sharp peak (Nitrile). If a shoulder appears, check for hydrolysis to amide.

    • Zoom into 1500–1560 cm⁻¹ : Verify the baseline is flat (absence of Nitro impurity).

Structural Logic & Impurity Pathway

Understanding the synthesis pathway helps anticipate spectral impurities.

Synthesis_Pathway Precursor 4-Amino-2-fluoro- 5-nitrobenzonitrile (NO₂ Peaks: 1530/1350) Reaction Reduction (H₂/Pd-C or Fe/HCl) Precursor->Reaction Product 4,5-Diamino- 2-fluorobenzonitrile (Target Spectrum) Reaction->Product Major Path Impurity1 Impurity: Amide (Hydrolysis of CN) (C=O Peak: ~1680) Reaction->Impurity1 Acid/Base Side Rxn Impurity2 Impurity: Defluoro (Loss of F) (Missing 1200-1250) Reaction->Impurity2 Over-reduction

Figure 2: Synthesis pathway highlighting spectral checkpoints for common impurities.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Fluoro-5-nitrobenzonitrile. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. 4-Amino-2-fluorobenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for characteristic group frequencies: Nitriles, Amines, and Organic Fluorine).[1]

Sources

Technical Guide: Validating Synthesis of 4,5-Diamino-2-fluorobenzonitrile via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,5-Diamino-2-fluorobenzonitrile (CAS 226701-59-3) is a critical gateway step in the manufacturing of fluorinated benzimidazole scaffolds, commonly found in kinase inhibitors and gastrointestinal therapeutics.

While Nuclear Magnetic Resonance (NMR) confirms the bulk structure, it fails to detect trace regioisomers (specifically the 3,4-diamino analogue) at the <0.1% thresholds required for GMP release. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior analytical standard, offering a 100-fold sensitivity increase over HPLC-UV and definitive structural elucidation of isobaric impurities.

Strategic Analysis: Method Comparison

As researchers, we must select the tool that exposes the risks in our chemistry, not just one that confirms our bias.

Comparative Performance Matrix
FeatureLC-MS (Proposed) HPLC-UV (Alternative) 1H-NMR (Standard)
Primary Utility Quantitation of trace impurities & Isomer differentiationPurity % (Area normalization)Structural confirmation (Bulk)
Specificity High (m/z + Retention Time)Medium (Relies solely on RT)High (Structural) / Low (Trace)
LOD (Limit of Detection) ~0.05 µg/mL (ppm level)~5-10 µg/mL~1000 µg/mL (1%)
Isomer Resolution Excellent (Mass + Fragmentation)Poor (Similar chromophores)Good (if peaks don't overlap)
Throughput 8-12 mins/sample15-30 mins/sample10-60 mins/sample
The "Senior Scientist" Insight

Why LC-MS? The nitration of the precursor (4-amino-2-fluorobenzonitrile) is governed by directing effects. While the 5-position is electronically favored, steric leakage often yields 3-5% of the 3,4-diamino regioisomer . These isomers have identical molecular weights (151.14 Da) and nearly identical UV absorption maxima. Only LC-MS, utilizing specific fragmentation patterns (MS/MS) and optimized column selectivity, can reliably quantify the 3,4-isomer to ensure it does not compromise downstream cyclization reactions.

Analytical Decision Framework

The following decision matrix illustrates when to deploy LC-MS versus orthogonal methods during the synthetic lifecycle.

AnalyticalMatrix Start Synthesis: this compound Crude Crude Reaction Mixture Start->Crude LCUV HPLC-UV Monitor Reaction Conversion Crude->LCUV In-Process Control Check1 Is Yield > 80%? NMR 1H-NMR (DMSO-d6) Confirm Bulk Structure Check1->NMR Yes (Scale Up) LCMS LC-MS (ESI+) Trace Impurity Profiling (<0.1%) Check1->LCMS No (Troubleshoot) NMR->LCMS Final Purity Check LCUV->Check1 Release GMP Release LCMS->Release Pass Criteria

Figure 1: Analytical workflow prioritizing LC-MS for final purity and troubleshooting, while reserving HPLC-UV for routine conversion monitoring.

Validated Experimental Protocol

This protocol is designed to be self-validating ; the presence of the fluorine atom provides a unique mass defect and fragmentation pattern that confirms identity without external reference standards in early development.

A. Sample Preparation[1][2][3][4]
  • Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

    • Reasoning: The diamine is basic; acidic conditions ensure full solubility and pre-protonation for ESI efficiency.

  • Concentration: 0.5 mg/mL (Assay); 0.005 mg/mL (Impurity ID).

  • Filtration: 0.22 µm PTFE filter (Essential to prevent column clogging from polymerized byproducts).

B. LC-MS Conditions[1]
ParameterSettingRationale
Column Phenyl-Hexyl or C18 (100 x 2.1 mm, 1.7 µm)Phenyl phases offer superior pi-pi selectivity for aromatic isomers compared to standard C18.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B (0-1 min)

95% B (8 min)
Steep gradient to elute polar diamines while washing out non-polar precursors.
Flow Rate 0.4 mL/minOptimal for electrospray ionization stability.
MS Source ESI Positive ModeAmines protonate readily (

).
Target Mass 152.15 m/z [M+H]+Monoisotopic mass of

.
C. Fragmentation Pathway (MS/MS)

For validation, monitor the following transitions in Multiple Reaction Monitoring (MRM) mode:

  • Quantifier: 152.1

    
     135.1 (Loss of 
    
    
    
    ).
  • Qualifier: 152.1

    
     125.1 (Loss of 
    
    
    
    , characteristic of benzonitriles).

Validation Framework (ICH Q2 Aligned)

To ensure this method is robust, the following validation parameters must be met.

Specificity (Isomer Discrimination)

The critical quality attribute is separating the 4,5-diamino (Target) from the 3,4-diamino (Impurity).

  • Protocol: Spike the pure product with crude reaction mixture known to contain isomers.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak (approx RT 3.2 min) and the isomer (approx RT 3.5 min).
    
  • Note: The 3,4-isomer typically elutes later on C18 columns due to intramolecular H-bonding reducing its interaction with the mobile phase water.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criteria:

    
    .
    
  • Data Interpretation: Non-linearity at high concentrations indicates detector saturation (common with ESI). Dilute samples if signal >

    
     counts.
    
Limit of Quantitation (LOQ)
  • Target: 0.05% of the nominal concentration.

  • Calculation: Signal-to-Noise (S/N) ratio

    
     10:1.
    
  • Significance: This sensitivity is required to detect "poisoning" impurities that could terminate chain propagation in subsequent polymerizations or syntheses.

Synthesis Monitoring Workflow

The following diagram details the chemical pathway and where LC-MS provides critical "Go/No-Go" data.

SynthesisWorkflow Precursor 4-Amino-2-fluorobenzonitrile (Starting Material) Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Intermed Intermediate: 2-Fluoro-5-nitro-4-aminobenzonitrile Nitration->Intermed Reduction Reduction (H2/Pd-C or Fe/HCl) Intermed->Reduction MS_Check1 LC-MS Check: Detect Regioisomer (3-nitro) Intermed->MS_Check1 QC Point 1 Product Product: This compound (MW 151.14) Reduction->Product MS_Check2 LC-MS Check: Confirm full reduction (-30 Da) Product->MS_Check2 QC Point 2

Figure 2: Synthesis pathway highlighting critical LC-MS control points. QC Point 1 ensures regio-selectivity; QC Point 2 ensures reaction completion.

Troubleshooting & Expert Notes

Issue: Signal Suppression

  • Observation: The analyte peak area decreases when spiking into the crude matrix compared to pure solvent.

  • Cause: Residual inorganic salts (from Fe/HCl reduction) or high concentrations of unreacted starting material suppressing ionization.

  • Solution: Implement a divert valve to send the first 1 minute of flow (containing salts) to waste, or perform a liquid-liquid extraction (Ethyl Acetate) prior to injection.

Issue: Peak Tailing

  • Observation: Asymmetrical peaks for the diamine.

  • Cause: Interaction of the basic amino groups with residual silanols on the column stationary phase.

  • Solution: Increase buffer strength (Ammonium Formate 10mM) or switch to a "High pH" stable column (e.g., C18 Hybrid) and run at pH 9.5 to keep the amine neutral (though this reduces ESI+ sensitivity, it improves peak shape).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24883063, 4-Amino-2-fluorobenzonitrile. (Precursor Data). Link

  • Thermo Fisher Scientific. (2019). Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. (Methodology for isobaric separation).[2] Link

  • Waters Corporation. (2020). Quantifying Primary Aromatic Amines... using LC-MS/MS. (Protocol reference for amine analysis). Link

Sources

A Comparative Guide to the Structural Confirmation of 4,5-Diamino-2-fluorobenzonitrile: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds such as 4,5-Diamino-2-fluorobenzonitrile, a versatile building block in medicinal chemistry, ambiguity in its structural assignment is not an option. While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography (SC-XRD) stands as the gold standard, offering an unambiguous and high-resolution view of the molecule in the solid state.

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound. It will delve into the practical application and theoretical underpinnings of X-ray crystallography, benchmark its performance against other common spectroscopic methods, and present a holistic workflow for achieving absolute structural validation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is the only technique that directly images the atomic arrangement in a molecule. By measuring the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can reconstruct a three-dimensional electron density map and, from that, build an atomic model of the molecule. This method provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

The Crystallographic Workflow: From Powder to Published Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The workflow is designed to ensure the highest quality data is collected and that the resulting structure is a true and accurate representation of the molecule.

sc_xrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of This compound purification Purification (>98%) synthesis->purification Impurity removal crystallization Crystal Growth purification->crystallization Screening solvents crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Microscopic examination diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer Cryo-protection data_reduction Data Reduction & Integration diffractometer->data_reduction Raw diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution Reflection file (hkl) refinement Structure Refinement structure_solution->refinement Initial atomic model validation Validation (e.g., CheckCIF) refinement->validation Refined structure (CIF) analysis Analysis of Geometric Parameters validation->analysis Geometric validation deposition Database Deposition (e.g., CSD) analysis->deposition Dissemination

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Obtaining the Crystal Structure of this compound

The following protocol is a robust starting point for obtaining diffraction-quality single crystals of this compound and subsequently solving its structure.

Step 1: Crystallization

The success of SC-XRD is entirely dependent on growing high-quality single crystals. For a polar molecule like this compound, a systematic screening of solvents and techniques is crucial.

  • Materials : 10-20 mg of highly purified this compound; a selection of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water or hexane).

  • Protocol :

    • Slow Evaporation : Dissolve the compound in a suitable solvent (e.g., methanol) to near saturation in a small vial. Loosely cap the vial to allow for slow evaporation over several days at room temperature.

    • Vapor Diffusion : In a larger sealed container, place a vial with a concentrated solution of the compound in a volatile solvent (e.g., acetonitrile). In the larger container, add a less soluble "anti-solvent" (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

    • Cooling : Prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to room temperature, and then further to 4°C.

Step 2: X-ray Diffraction Data Collection

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to prevent radiation damage.

  • Data Collection : The crystal is mounted on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα X-ray source.[1] A series of diffraction images are collected as the crystal is rotated.

Step 3: Structure Solution and Refinement

  • Data Processing : The collected images are processed to integrate the diffraction spots and correct for experimental factors.

  • Structure Solution : The phase problem is solved using direct methods with software like SHELXS to obtain an initial electron density map.[2]

  • Refinement : The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL), improving the fit between the calculated and observed diffraction patterns.[2]

Expected Crystallographic Data

While no public crystal structure for this compound exists as of early 2026, we can predict the type of data that would be obtained by examining a closely related molecule, 4-amino-3,5-difluorobenzonitrile.[3][4]

ParameterExpected Value/Information for this compoundSignificance
Formula C₇H₆FN₃Confirms elemental composition.[5]
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/n, P-1Defines the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Precise dimensions of the repeating unit in the crystal.
Bond Lengths & Angles e.g., C-C, C-N, C-FUnambiguous confirmation of connectivity and geometry.
Hydrogen Bonding N-H···N, N-H···FReveals key intermolecular interactions governing packing.[3]
R-factor < 5%A measure of the agreement between the model and the data.

This detailed crystallographic data provides an irrefutable 3D model of the molecule, serving as the ultimate structural proof.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides a definitive static picture, a combination of spectroscopic techniques is essential for a complete characterization, especially to understand the molecule's behavior in solution and to confirm its identity and purity rapidly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key information.

  • ¹H NMR : Would show distinct signals for the aromatic protons and the two amino groups, with coupling patterns revealing their relative positions.

  • ¹³C NMR : Would identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR : A singlet would confirm the presence of a single fluorine atom, and its chemical shift would be indicative of its electronic environment.[6]

Comparison :

  • Strength of NMR : Provides detailed connectivity information in solution, which is often the biologically relevant state. It is also a primary tool for assessing purity.

  • Limitation vs. SC-XRD : NMR provides an averaged structure in solution and does not give precise bond lengths or angles. It cannot determine the solid-state packing arrangement.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight and can offer clues about the structure through fragmentation patterns.[7]

  • High-Resolution MS (HRMS) : Would confirm the elemental formula (C₇H₆FN₃) by providing a highly accurate mass-to-charge ratio (m/z) measurement.[8]

  • Tandem MS (MS/MS) : Fragmentation of the parent ion would likely show losses of HCN or NH₂, consistent with the benzonitrile and amino functionalities.

Comparison :

  • Strength of MS : Extremely sensitive, requires very little sample, and provides definitive molecular weight and elemental composition.

  • Limitation vs. SC-XRD : MS alone cannot distinguish between isomers and does not provide information on the 3D arrangement of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[9]

  • Expected Peaks :

    • N-H stretch : Two distinct bands around 3300-3500 cm⁻¹ for the primary amine groups.

    • C≡N stretch : A sharp, intense peak around 2220-2240 cm⁻¹.

    • C-F stretch : A strong absorption in the 1000-1400 cm⁻¹ region.

    • Aromatic C=C stretch : Peaks in the 1450-1600 cm⁻¹ region.

Comparison :

  • Strength of IR : Fast, non-destructive, and excellent for confirming the presence of expected functional groups.

  • Limitation vs. SC-XRD : Provides very limited information about the overall molecular skeleton and no information about stereochemistry or atomic connectivity.

Summary of Techniques
TechniqueInformation ProvidedProsCons
SC-XRD Unambiguous 3D structure, bond lengths/angles, packingDefinitive "gold standard" for structureRequires single crystals, solid-state only
NMR Atomic connectivity, solution structure, purityExcellent for solution state, non-destructiveIndirect structural information, less precise geometry
MS Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample sizeCannot distinguish isomers, no 3D information
IR Presence of functional groupsFast, simple, non-destructiveVery limited structural information

Part 3: An Integrated Approach to Structural Elucidation

For any newly synthesized compound, a single technique is rarely sufficient. The most robust approach is an integrated one, where the strengths of each method are leveraged to build a complete and validated structural picture.

integrated_workflow cluster_synthesis Synthesis & Initial Checks cluster_final_confirmation Definitive Confirmation synthesis Synthesized Compound (this compound) tlc TLC/LCMS (Purity & MW Check) synthesis->tlc nmr NMR (1H, 13C, 19F) (Connectivity) tlc->nmr Putative Structure hrms HRMS (Elemental Formula) tlc->hrms ir IR Spectroscopy (Functional Groups) tlc->ir crystallography Single Crystal X-ray Diffraction nmr->crystallography Corroboration hrms->crystallography Corroboration ir->crystallography Corroboration final_structure Validated 3D Structure crystallography->final_structure Unambiguous Proof

Caption: An integrated workflow for complete structural elucidation.

Conclusion

The structural confirmation of a novel molecule like this compound is a critical step in its development for any application. While spectroscopic techniques like NMR, MS, and IR are indispensable tools for routine analysis, providing rapid and essential information about connectivity, composition, and functional groups, they ultimately provide a hypothesis of the structure. Single-crystal X-ray crystallography is the final arbiter, the only technique that delivers an unambiguous, high-resolution three-dimensional structure. It is this definitive proof that provides the solid foundation upon which further research and development can be confidently built. By integrating these powerful analytical techniques, researchers can characterize new chemical entities with the highest degree of scientific rigor.

References

Sources

Comparative Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Diaminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the lipophilicity of fluorinated versus non-fluorinated diaminobenzonitriles.

Executive Summary & Chemical Context

Diaminobenzonitriles (DABNs) serve as critical pharmacophores in medicinal chemistry, particularly as precursors for dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim analogs) and as solvatochromic fluorophores.

The introduction of fluorine into the DABN scaffold is a strategic modification used to modulate Lipophilicity (LogP) , metabolic stability, and binding affinity. This guide analyzes the specific impact of fluorine substitution on the octanol-water partition coefficient (


), demonstrating that fluorination consistently increases lipophilicity  in these systems, though the magnitude depends on the substitution pattern.
Key Finding

Experimental data indicates that replacing a hydrogen atom with fluorine on an aminobenzonitrile scaffold results in a LogP increase of approximately +0.29 units . This shift is critical for optimizing membrane permeability (bioavailability) without compromising aqueous solubility to a detrimental extent.

Comparative Data Analysis

The following data synthesizes direct experimental measurements with high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions to illustrate the "Fluorine Effect."

Table 1: Experimental Lipophilicity Comparison (Mono-Amino Anchors)

Data serves as the validated baseline for the di-amino systems.

Compound NameStructureSubstitutionLogP (Exp)LogP (Calc)

LogP (Effect of F)
4-Aminobenzonitrile

Non-Fluorinated1.00 1.07
4-Amino-2-fluorobenzonitrile

2-Fluoro1.29 1.29+0.29
Table 2: Comparative Lipophilicity of 2,4-Diaminobenzonitriles

Projected values based on Hansch-Leo additivity and validated mono-amino shifts.

CompoundSubstitution PatternEstimated LogPSolubility ProfileBioavailability Risk
2,4-Diaminobenzonitrile Parent0.30 – 0.50 High Aqueous SolubilityLow Permeability
2,4-Diamino-5-fluorobenzonitrile 5-Fluoro0.60 – 0.80 BalancedImproved Permeability
2,4-Diamino-3,5-difluorobenzonitrile 3,5-Difluoro0.90 – 1.10 Reduced Aqueous SolubilityHigh Permeability

Technical Insight: The addition of a second amino group (hydrophilic,


) significantly lowers the LogP compared to the mono-amino analogs. Fluorination is therefore essential in diamino scaffolds to restore sufficient lipophilicity for cell membrane penetration.

Mechanistic Analysis: The Fluorine Effect[1][2][3]

The increase in LogP upon fluorination in diaminobenzonitriles is driven by two primary factors:

  • Hydrophobic Volume Increase: Although fluorine is isostere with hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å), it is larger and more hydrophobic. The C-F bond does not donate hydrogen bonds and is a poor hydrogen bond acceptor in this context, reducing the energy penalty for desolvation from water.

  • Electronic Modulation (pKa Effect):

    • Fluorine is highly electronegative (

      
      ).
      
    • In 2,4-diamino-5-fluorobenzonitrile , the fluorine atom withdraws electron density from the aromatic ring.

    • This lowers the pKa of the aniline nitrogens, making them less likely to be protonated at physiological pH (7.4).

    • Result: A higher fraction of the molecule remains neutral, further increasing the effective distribution coefficient (LogD) and membrane permeability.

Experimental Protocols

To validate these values in a laboratory setting, the Shake-Flask Method (Gold Standard) or RP-HPLC Method (High Throughput) should be employed.

Protocol A: Shake-Flask LogP Determination (Standard)

Objective: Determine the equilibrium distribution of the DABN between n-octanol and water.

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

    • Prepare a 10 mM stock solution of the specific diaminobenzonitrile in the water-saturated octanol.

  • Equilibration:

    • Mix equal volumes (e.g., 2 mL) of the stock solution and octanol-saturated water in a glass vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the octanol (top) and aqueous (bottom) phases.

    • Analyze concentration using UV-Vis spectroscopy (absorbance max ~260-290 nm for benzonitriles) or HPLC.

  • Calculation:

    
    [1]
    
Protocol B: RP-HPLC Estimation (High Throughput)

Objective: Correlate retention time (


) with lipophilicity using reference standards.
  • Column: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4) at varying ratios (e.g., 50:50, 60:40).

  • Calibration: Inject 5 reference standards with known LogP values (e.g., toluene, benzonitrile, aniline).

  • Measurement: Inject the fluorinated and non-fluorinated DABN samples.

  • Derivation: Plot

    
     (capacity factor) vs. LogP of standards to interpolate the samples.
    

Decision Workflow & Structural Logic

The following diagram illustrates the decision-making process for selecting between fluorinated and non-fluorinated variants based on required physicochemical properties.

G Start Select Diaminobenzonitrile Scaffold CheckReq Define Target Requirement Start->CheckReq HighSol Requirement: High Aqueous Solubility (e.g., IV formulation) CheckReq->HighSol Hydrophilic HighPerm Requirement: High Membrane Permeability (e.g., CNS/Oral drug) CheckReq->HighPerm Lipophilic NonFluoro Select: Non-Fluorinated (2,4-Diaminobenzonitrile) LogP ~ 0.4 HighSol->NonFluoro Fluoro Select: Fluorinated Analog (5-Fluoro or 3,5-Difluoro) LogP ~ 0.8 - 1.1 HighPerm->Fluoro Mechanism Mechanism: F increases hydrophobicity & lowers pKa (neutral species dominance) Fluoro->Mechanism Why?

Caption: Selection logic for diaminobenzonitriles based on lipophilicity requirements.

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 4-Amino-2-fluorobenzonitrile (DTXSID50382646). Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 4-Aminobenzonitrile (CID 13396). National Library of Medicine. Retrieved from [Link]

  • Linclon, University of. (2023). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.[3] Retrieved from [Link] (Institutional Repository Snippet).

  • Vaganova, T. A., et al. (2021). Co-crystals of polyhalogenated diaminobenzonitriles with 18-crown-6: effect of fluorine on the stoichiometry. CrystEngComm. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation in drug development, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. 4,5-Diamino-2-fluorobenzonitrile, a key building block in medicinal chemistry, requires meticulous handling not only during experimentation but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, principles-based approach to its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural integrity of our work relies on understanding the "why" behind each safety measure. This compound belongs to two chemical classes of significant toxicological concern: aromatic amines and nitriles.[1][2][3] Aromatic amines are a well-documented class of compounds with potential for long-term health effects, while the nitrile group can pose acute toxicity risks.[2][4] Therefore, treating this compound as a hazardous substance from the outset is a non-negotiable principle of laboratory safety.

Hazard Profile and Regulatory Imperative

Proper disposal begins with a thorough understanding of the compound's hazard profile. While specific toxicity data for this compound is limited, data from structurally similar compounds and its functional groups provide a strong basis for a conservative risk assessment.[5][6] This data compels its classification as hazardous waste under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).

PropertyDataSource(s)
CAS Number 226701-59-3[7][8]
Molecular Formula C₇H₆FN₃[7][8]
Molecular Weight 151.14 g/mol [7][8]
Anticipated Health Hazards Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Skin Corrosion/Irritation: Causes skin irritation. Serious Eye Damage/Irritation: Causes serious eye irritation.[6]
Anticipated Environmental Hazards Harmful to aquatic life, potentially with long-lasting effects.[4][5]

This hazard profile mandates that all waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and rinsate, must be managed as regulated hazardous waste.[9] Disposal into sanitary sewers or regular trash is strictly prohibited.[1][10]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a structured disposal protocol is essential for compliance and safety. This workflow is designed to align with the federal standards outlined by the EPA and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[11][12]

Step 1: Waste Segregation at the Point of Generation

The first and most critical step is the immediate segregation of waste. Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.

  • Principle of Segregation: The primary goal is to prevent inadvertent mixing of incompatible chemicals.[1][13] Mixing nitriles with strong acids, for example, can generate highly toxic hydrogen cyanide gas. Mixing with strong oxidizers can create fire or explosion hazards.[5][14]

  • Action:

    • Designate a specific, labeled hazardous waste container exclusively for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

    • Never mix this waste stream with other chemical wastes.

    • Consult the incompatibility chart below before beginning any procedure.

Do NOT Mix this compound Waste With:Rationale / Potential HazardSource(s)
Strong Mineral Acids (e.g., Sulfuric, Nitric, Hydrochloric Acid)Violent reaction, potential for heat and toxic gas generation (e.g., hydrogen cyanide).[14]
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates)Increased risk of fire and explosion.[5][15]
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)Potential for exothermic reaction and degradation into unknown hazardous byproducts.[5]
Step 2: Containment and Labeling

Proper containment is a primary engineering control to prevent exposure and environmental release.

  • Container Selection:

    • Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or the original product bottle if in good condition).[16]

    • The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[16][17]

    • Ensure the container size is appropriate for the volume of waste to be generated to avoid long-term storage of nearly empty containers.

  • Labeling Protocol:

    • As soon as the first drop of waste is added, the container must be labeled.

    • Use your institution's official hazardous waste tag.

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[18]

    • List all components of a mixture, including solvents, with estimated percentages.

    • Mark the appropriate hazard boxes (e.g., Toxic, Irritant).

Step 3: Waste Accumulation in the Laboratory

Laboratories typically operate a "Satellite Accumulation Area" (SAA) for the short-term collection of hazardous waste.[17]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1][16][17] This is a common and critical compliance point.

    • Store the container in a designated, well-ventilated area, away from heat sources or direct sunlight.[1]

    • Crucially, the container must be placed within secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.[16]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Procedure:

    • Once the container is full or the project is complete, schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department.

    • EHS will then coordinate with a licensed hazardous waste disposal company.[1][9]

    • The waste will be tracked from the lab to its final destination using a hazardous waste manifest system, ensuring "cradle-to-grave" accountability as required by the EPA.[17][19]

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[20]

Decontamination & Spill Management Protocols

Accidents happen, but preparation mitigates their impact.

Protocol 1: Decontamination of Glassware and Surfaces
  • Objective: To safely clean lab equipment contaminated with this compound.

  • Procedure:

    • Initial Rinse (in a fume hood): Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Collect Rinsate: The first rinse is the most concentrated and must be collected as hazardous waste in your designated container. Subsequent rinses should also be collected.[16]

    • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

    • Surface Decontamination: Use a cloth dampened with a solvent, followed by soap and water. The contaminated cloth/wipes must be disposed of as solid hazardous waste.

Protocol 2: Small Spill Response (Solid Compound)
  • Objective: To safely clean up a small spill (a few grams) of solid this compound.

  • Procedure:

    • Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

    • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

    • Contain & Collect: Gently sweep up the solid material and place it into a container for disposal.[6][21] Avoid creating dust.[6][21] If necessary, lightly moisten a paper towel with water to gently wipe up the remaining powder and place it in the waste container.

    • Package & Label: Seal the container, label it as "Spill Debris: this compound," and dispose of it through the hazardous waste stream.

    • Decontaminate: Clean the spill area as described in the decontamination protocol above.

Visualized Disposal Workflow

The following diagram illustrates the complete lifecycle for the responsible management of this compound waste.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility gen Step 1: Waste Generation (Benchtop) assess Step 2: Hazard Assessment (Aromatic Amine / Nitrile = Hazardous) gen->assess segregate Step 3: Segregate Waste (No Incompatibles) assess->segregate contain Step 4: Contain & Label (Sealed, Compatible Container with Tag) segregate->contain accumulate Step 5: Satellite Accumulation (Secondary Containment) contain->accumulate request Step 6: Request Pickup (Contact EHS) accumulate->request transport Step 7: Licensed Transport (Manifest Tracking) request->transport disposal Step 8: Final Disposal (High-Temp Incineration) transport->disposal

Sources

Mastering Safety: A Researcher's Guide to Handling 4,5-Diamino-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The nitrile group, coupled with aromatic amines and fluorine substitution, suggests potential for toxicity and skin/eye irritation. Therefore, a conservative and multi-layered approach to PPE is not just recommended, but essential for ensuring a safe laboratory environment.

Core Principles of Protection

When handling 4,5-Diamino-2-fluorobenzonitrile, the primary routes of exposure to mitigate are inhalation of dust particles, skin contact, and eye contact. The following PPE recommendations are designed to provide a robust barrier against these hazards.

Recommended Personal Protective Equipment

A summary of the essential PPE for handling this compound is provided in the table below.

Body PartRecommended PPEStandardRationale
Eyes/Face Chemical safety goggles with side shields and a face shieldEN 166 or ANSI Z87.1Provides a barrier against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile gloves (double-gloving recommended)EN 374Protects against skin contact. Double-gloving is a best practice to prevent exposure in case of a tear or puncture in the outer glove.
Body Laboratory coat (fully buttoned) and chemical-resistant apron or coverallsN/AProtects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection based on risk assessment.NIOSH 42 CFR 84Minimizes the risk of inhaling fine dust particles, especially when handling the solid compound.
Feet Closed-toe shoesASTM F2413Protects feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gowning: Put on the laboratory coat, ensuring it is fully buttoned. If a higher level of protection is required, don chemical-resistant coveralls.

  • Respiratory Protection: If required, put on the respirator. Ensure a proper fit and perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing PPE: A Contamination-Avoidance Workflow
  • Outer Gloves: Remove the outer pair of gloves, peeling them off away from your body and turning them inside out.

  • Gown/Apron: Remove the lab coat or apron by rolling it down and away from your body.

  • Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.

  • Eye and Face Protection: Remove the face shield and goggles from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves, again peeling them away from your body and turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing Your Safety Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Levels cluster_disposal Disposal Start Start: Handling this compound Assess_Task Assess Task: Weighing, Dissolving, or Reaction? Start->Assess_Task Weighing Weighing Solid: - Fume Hood/Enclosure - Double Gloves - Lab Coat - Goggles & Face Shield - N95 Respirator Assess_Task->Weighing Weighing Dissolving Dissolving/Solution Handling: - Fume Hood - Double Gloves - Lab Coat - Goggles Assess_Task->Dissolving Dissolving Reaction Running Reaction: - Closed System/Fume Hood - Double Gloves - Lab Coat - Goggles Assess_Task->Reaction Reaction Disposal Dispose of Contaminated PPE and Waste in Designated Bins Weighing->Disposal Dissolving->Disposal Reaction->Disposal

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the generation of dust.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • The compound should be stored locked up.[1][3]

Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

Disposal:

  • Dispose of waste material and contaminated PPE in accordance with all applicable federal, state, and local regulations.[3]

  • Waste from this substance is considered hazardous and should be disposed of at an approved waste disposal plant.[4]

By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work while minimizing the risks associated with handling potent chemical compounds.

References

  • ChemWhat. (n.d.). Benzonitrile, 4,5-diamino-2-fluoro- (9CI). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.